Cbz-D-Valine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZBRDGRHNSGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-26-4, 1685-33-2 | |
| Record name | N-(benzyloxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-alpha-Benzyloxycarbonyl-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Carbobenzoxy-D-valine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-D-Valine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-Carbobenzyloxy-D-valine (Cbz-D-Valine). This N-protected form of the non-proteinogenic amino acid D-valine is a critical building block in peptide synthesis and the development of novel therapeutics.[1][2] The presence of the carbobenzoxy (Cbz) protecting group allows for controlled peptide bond formation by preventing unwanted side reactions at the amino terminus.[1]
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its stability under standard laboratory conditions makes it a reliable reagent in organic synthesis.[1] However, it may degrade under extreme pH or temperature conditions.[1] The chirality of D-valine is a crucial feature, as the stereochemistry of amino acids has profound implications in pharmaceutical and biochemical applications due to the chiral nature of biological targets like enzymes and receptors.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1685-33-2 | [1][2][3] |
| Molecular Formula | C13H17NO4 | [1][3] |
| Molecular Weight | 251.28 g/mol | [1][3] |
| Melting Point | 58.0 to 63.0 °C | [1] |
| Appearance | White to almost white powder or crystals | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Specific Rotation | +3.0 to +6.0 degrees (c=2, AcOH) | [1] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
Chemical Structure and Identification
The structure of this compound consists of the D-valine backbone with its amino group protected by a benzyloxycarbonyl group.
-
IUPAC Name: (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid[3]
-
Synonyms: N-Benzyloxycarbonyl-D-valine, Z-D-Val-OH, N-Cbz-D-valine[3]
-
SMILES: CC(C)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1[3]
-
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and deprotection of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of D-valine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] This is a standard Schotten-Baumann reaction condition for the N-protection of amino acids.
Methodology:
-
Dissolution: Dissolve D-valine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Reagent Addition: While vigorously stirring, slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
pH Adjustment: Throughout the addition of Cbz-Cl, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 8-9) by the concurrent addition of an aqueous base solution.
-
Reaction Monitoring: After the complete addition of Cbz-Cl, allow the reaction mixture to stir for several hours at room temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, wash the mixture with a nonpolar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other nonpolar impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization to obtain high-purity this compound.
Methodology:
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Crystallization: Slowly add a non-solvent in which this compound is poorly soluble (e.g., hexane or petroleum ether) to the hot solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold non-solvent, and dry them under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by measuring its melting point and through chromatographic techniques like HPLC.[1]
Deprotection of the Cbz Group
The Cbz group is typically removed under mild conditions by catalytic hydrogenation, which is a key advantage of this protecting group.
Methodology:
-
Reaction Setup: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H2), either by bubbling the gas through the solution or by using a hydrogen-filled balloon or a Parr hydrogenator.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The deprotection is usually complete within a few hours at room temperature and atmospheric pressure.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected D-valine or D-valine-containing peptide.
Analytical Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the valine backbone, and the methyl protons of the isopropyl group.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the benzyl group, and the aliphatic carbons of the valine residue.
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands. These include N-H stretching and C=O stretching vibrations of the carbamate group, as well as the C=O stretching of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) can provide the molecular ion peak, confirming the molecular weight of 251.28 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation patterns for further structural elucidation.
Applications in Research and Development
This compound is a valuable reagent in several areas of scientific research:
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides containing D-valine. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable as therapeutic agents.
-
Pharmaceutical Development: D-amino acids are found in some natural products with therapeutic properties, such as certain antibiotics. This compound is used in the synthesis of analogues of these natural products and in the development of novel peptide-based drugs.
-
Biochemical Research: It is used in studies investigating enzyme specificity and activity, as well as in the development of enzyme inhibitors.
References
An In-depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-D-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-D-valine (Cbz-D-valine), an essential protected amino acid for peptide synthesis and various applications in drug discovery and development. This document details the core synthetic methodology, experimental protocols, quantitative data, and characterization methods.
Introduction
N-benzyloxycarbonyl-D-valine is a derivative of the D-isomer of the amino acid valine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the carboxyl group is activated for peptide bond formation. The use of D-amino acids, such as D-valine, can significantly influence the conformational properties, proteolytic stability, and biological activity of peptides, making this compound a valuable building block in the design of novel peptide-based therapeutics.
The most common and effective method for the synthesis of N-Cbz-protected amino acids is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with benzyl chloroformate in a biphasic system under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the desired N-protected product.[1][2]
Synthetic Methodology: The Schotten-Baumann Reaction
The synthesis of N-benzyloxycarbonyl-D-valine is achieved through the Schotten-Baumann reaction, which involves the reaction of D-valine with benzyl chloroformate in an aqueous alkaline solution.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amino group of D-valine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of N-Cbz-amino acids, specifically tailored for the preparation of N-benzyloxycarbonyl-D-valine.
Protocol 1: Synthesis using Sodium Hydroxide and Sodium Carbonate
This protocol is adapted from a high-yield synthesis of the corresponding L-isomer and is expected to provide similar results for the D-isomer.[3]
Materials:
-
D-valine
-
2M Sodium hydroxide (NaOH) solution
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a suitable reaction vessel, add D-valine (10 mol, 1.17 kg), 2M sodium hydroxide solution (5 L), and sodium carbonate (10 mol, 1.06 kg).
-
Stir the mixture until the D-valine is completely dissolved.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Prepare a solution of benzyl chloroformate (12 mol, 2.05 kg) in 1,4-dioxane.
-
Add the benzyl chloroformate solution dropwise to the cooled D-valine solution while maintaining the reaction temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
-
Extract the reaction mixture with dichloromethane (2.5 L) to remove unreacted benzyl chloroformate. Discard the organic phase.
-
Cool the aqueous phase to below 10°C.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 2, which will cause the product to precipitate as a white solid.
-
Stir the mixture at 10°C for 30 minutes to ensure complete precipitation.
-
Filter the white solid, wash it with cold water, and dry it under vacuum to yield N-benzyloxycarbonyl-D-valine.
Protocol 2: General Schotten-Baumann Synthesis
This protocol outlines a general and widely applicable method for the Cbz protection of amino acids.[4]
Materials:
-
D-valine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend D-valine (e.g., 150 g) in water (1000 mL).
-
Add sodium carbonate (e.g., 136 g) to the suspension and stir until the D-valine dissolves.
-
Add benzyl chloroformate (e.g., 240 g) to the reaction mixture and stir overnight at room temperature.
-
Filter the reaction mixture and extract the filtrate with ethyl acetate (500 mL) to remove impurities.
-
Separate the aqueous layer and adjust its pH to 2 with hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude N-benzyloxycarbonyl-D-valine can be purified by recrystallization to obtain a high-purity product.[5][6][7]
Procedure for Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, or a mixture of ethyl acetate and hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of N-benzyloxycarbonyl-valine. While some data is specific to the L-isomer, it provides a strong reference for the expected outcomes with the D-isomer.
Table 1: Reagent Quantities and Yields
| Protocol | D-Valine (molar eq.) | Benzyl Chloroformate (molar eq.) | Base | Solvent | Reported Yield | Purity | Reference |
| 1 (adapted) | 1.0 | 1.2 | NaOH, Na₂CO₃ | Water, 1,4-Dioxane | 93.7% (for L-isomer) | 99.6% (HPLC for L-isomer) | [3] |
| 2 | 1.0 | 1.1 | Na₂CO₃ | Water | ~100% (crude for L-isomer) | Not specified | [4] |
Table 2: Physicochemical and Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 58.0 to 63.0 °C | [8] |
| Specific Rotation [α]²⁰/D | +3.0 to +6.0 deg (c=2, AcOH) | [8] |
Characterization
The identity and purity of the synthesized N-benzyloxycarbonyl-D-valine should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum of the L-isomer in DMSO-d₆ shows characteristic peaks at δ 12.59 (s, 1H, COOH), 7.50 (d, 1H, NH), 7.41-7.27 (m, 5H, Ar-H), 5.04 (s, 2H, CH₂), 3.88 (dd, 1H, α-CH), 2.05 (m, 1H, β-CH), and 0.89 (t, 6H, γ-CH₃).[3] Similar shifts are expected for the D-isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product.
-
Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range.
-
Polarimetry: The specific rotation is a critical parameter to confirm the enantiomeric purity of the D-isomer.
Logical Relationships in Peptide Synthesis
The use of N-Cbz-D-valine in peptide synthesis follows a logical workflow of protection, activation, coupling, and deprotection.
Conclusion
The synthesis of N-benzyloxycarbonyl-D-valine via the Schotten-Baumann reaction is a robust and high-yielding process that is fundamental for the incorporation of D-valine into peptide chains. This guide provides detailed experimental protocols and quantitative data to assist researchers in the successful preparation and characterization of this important chiral building block. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product suitable for demanding applications in drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Page loading... [wap.guidechem.com]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Carbobenzyloxy-D-Valine (Cbz-D-Valine) Moiety in Peptide Synthesis: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the Carbobenzyloxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a seminal moment in the field of peptide chemistry, transforming it from a speculative art into a systematic science.[1] This pivotal development enabled the controlled, stepwise synthesis of peptides by temporarily masking the amino group of an amino acid, thereby preventing uncontrolled polymerization.[1] This guide provides an in-depth technical examination of the mechanism of action of Cbz-D-Valine in peptide synthesis. It details the core principles of Cbz protection and deprotection, explores its application in both solution-phase and solid-phase peptide synthesis (SPPS), and addresses the unique challenges posed by the sterically hindered and chiral nature of the D-valine residue. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data on coupling efficiencies, and visual representations of key chemical pathways and workflows.
The Cbz Protecting Group: A Foundational Tool in Peptide Chemistry
The Cbz group is a benzyloxycarbonyl moiety that protects amines as carbamates.[2] Its utility in peptide synthesis stems from its ease of introduction and its facile removal under conditions that do not cleave the newly formed peptide bonds.[1][2]
Mechanism of Cbz Protection
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, typically in a Schotten-Baumann reaction.[2][3] The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate with the concomitant release of hydrochloric acid, which is neutralized by the base.[2]
Caption: Cbz Protection of D-Valine.
Mechanism of Cbz Deprotection
The Cbz group is renowned for its straightforward removal via catalytic hydrogenolysis.[1][2] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[4][5] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[2][3] This deprotection method is exceptionally mild and highly selective, leaving the peptide backbone and most other protecting groups intact.[1]
Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although these conditions are harsher and less orthogonal to other protecting groups.[2][3]
Caption: Cbz Deprotection via Catalytic Hydrogenolysis.
This compound in Peptide Synthesis: Addressing Steric Hindrance and Racemization
The use of valine, a β-branched and sterically hindered amino acid, presents challenges in peptide synthesis, often leading to lower coupling yields and an increased risk of racemization.[3][6] The D-enantiomer, this compound, is subject to the same challenges. Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern as it can lead to the formation of diastereomeric impurities that are difficult to remove and can significantly alter the biological activity of the final peptide.[1]
The primary mechanism for racemization of N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[1]
Data Presentation: Coupling Efficiency and Racemization
The choice of coupling reagent is paramount to mitigating the challenges associated with this compound. The following tables summarize the performance of various coupling reagents in the context of sterically hindered amino acids.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[6][7] |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Low to Moderate | A classic, cost-effective method. The additive (HOBt) is crucial for suppressing racemization.[1] |
| DCC | Carbodiimide | Variable | Moderate | High (without additive) | Largely replaced in SPPS due to the insolubility of the dicyclohexylurea (DCU) byproduct.[8] |
| Factor | Impact on Racemization | Mitigation Strategy |
| Coupling Reagent | Carbodiimides alone can lead to higher racemization. | Use uronium/aminium or phosphonium-based reagents (HATU, HBTU, PyBOP) or carbodiimides with additives (HOBt, Oxyma).[1] |
| Base | Strong, non-hindered bases (e.g., TEA) can increase racemization. | Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] |
| Temperature | Elevated temperatures can increase the rate of racemization. | Conduct the coupling at lower temperatures, such as 0°C, especially during the activation step.[1] |
| Activation Time | Prolonged pre-activation increases the risk of oxazolone formation. | Minimize pre-activation time or perform in situ activation.[1] |
Experimental Protocols
Solution-Phase Peptide Synthesis using this compound
This protocol outlines the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) and DIPEA (2.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add the this compound/HATU solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
Deprotection of Cbz Group:
-
Dissolve the purified Cbz-dipeptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the incorporation of a Cbz-protected amino acid in a Boc-SPPS strategy, where Cbz acts as a side-chain protecting group or an N-terminal protecting group that can be selectively removed.
Materials:
-
Pre-loaded resin (e.g., Merrifield resin)
-
This compound (if used as the first amino acid) or other Boc-protected amino acids
-
DCM, DMF, Isopropanol
-
TFA
-
DIPEA
-
Coupling reagent (e.g., HBTU) and additive (e.g., HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.[3]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 20 minutes. Wash the resin with DCM, isopropanol, and DMF.[3]
-
Neutralization: Treat the resin with 10% DIPEA in DMF twice for 5 minutes each, followed by washing with DMF.[6]
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[3]
-
Monitor the reaction completion using the Kaiser test (a negative result indicates completion).[3]
-
-
Capping (Optional): If the coupling is incomplete, cap unreacted amines with acetic anhydride and pyridine in DMF.[6]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole for Merrifield resin).[3]
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Conclusion
This compound remains a valuable building block in peptide synthesis, particularly in scenarios where its specific stereochemistry is required for biological activity. While its use presents challenges related to steric hindrance and potential racemization, these can be effectively managed through the careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of reaction completion. The protocols and data presented in this guide provide a solid foundation for the successful incorporation of this compound into synthetic peptides, enabling researchers and drug development professionals to harness its potential in the creation of novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
physical properties of Cbz-D-Valine (melting point, solubility).
An In-depth Technical Guide on the Physical Properties of Cbz-D-Valine
This document provides a comprehensive overview of the key physical properties of N-Carbobenzyloxy-D-valine (this compound), a crucial derivative of the amino acid D-valine.[1] Intended for researchers, scientists, and professionals in drug development, this guide focuses on melting point and solubility, presenting quantitative data, detailed experimental protocols, and a logical workflow visualization.
Physical Properties of this compound
This compound is a white to off-white crystalline powder.[2][3] Its physical characteristics are fundamental for its application in peptide synthesis and other areas of pharmaceutical and biochemical research.[3][4]
Data Summary
The quantitative physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and experimental design.
| Property | Value | Solvents/Conditions | Source |
| Melting Point | 58-60 °C | Not specified | [2][5] |
| 58.0 to 63.0 °C | Not specified | ||
| 61 °C | Not specified | ||
| Specific Rotation | +3.0 to +6.0 deg | c=2, Acetic Acid | |
| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Good Solubility | General | [2] |
Note: The L-isomer, Cbz-L-Valine, is reported to be moderately soluble in water and highly soluble in methanol and ethanol.[6]
Experimental Protocols
Accurate determination of physical properties is essential for compound verification and purity assessment. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid provides a sharp indication of its purity.[7][8] Pure compounds typically exhibit a narrow melting range of 1-2°C, whereas impurities tend to depress and broaden this range.[7][8][9] The capillary method using a modern melting point apparatus (e.g., DigiMelt or Mel-Temp) is the most common technique.[8][9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10][11] Introduce a small amount of the powder into the open end of a capillary tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[11] Drop the tube through a long, narrow glass tube to pack the sample tightly to a height of approximately 3 mm.[7]
-
Initial Rapid Determination: Place the packed capillary tube into the heating block of the apparatus.[7] Set the device to a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[9]
-
Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[9][11] Prepare a new sample tube.
-
Slow Heating: Heat the new sample at a slow, controlled rate of 1-2 °C per minute.[7][8][9]
-
Recording the Range: Observe the sample through the magnifying eyepiece.[7] Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8][11]
Solubility Assessment
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[4] The solubility of amino acids and their derivatives is determined by their polarity, molecular size, and the nature of the solvent.[12]
Apparatus:
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
-
A range of solvents (e.g., water, ethanol, DMSO, acetone)
Procedure (Qualitative to Semi-Quantitative):
-
Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the desired solvent into a clean vial.
-
Solute Addition: Add a small, pre-weighed amount of this compound (e.g., 1 mg) to the solvent.
-
Dissolution: Vigorously mix the sample using a vortex mixer for at least one minute.[13] Sonication or gentle warming (below 40°C) can be used to facilitate the dissolution of poorly soluble compounds.[14]
-
Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Incremental Addition: If the initial amount dissolves completely, continue to add small, known quantities of this compound, repeating the dissolution step each time.
-
Saturation Point: The point at which a portion of the added solid no longer dissolves, even with extended mixing, is the saturation point.
-
Calculation: The solubility can be expressed as the total mass of solute dissolved in the specific volume of solvent (e.g., mg/mL). For highly soluble compounds, this establishes a lower bound of solubility.
For precise quantitative analysis, especially for compounds with low solubility, advanced techniques such as UV-Vis spectrophotometry or UPLC are recommended to measure the concentration of the saturated solution after separation from undissolved solid.[15]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the characterization of this compound's primary physical properties.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. This compound | 1685-33-2 [chemicalbook.com]
- 2. China this compoundï¼CAS# 1685-33-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1685-33-2 | Benchchem [benchchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Cbz-D-Valine: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-valine (Cbz-D-Valine), a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and illustrates its role in peptide synthesis workflows.
Core Data and Properties
This compound is the N-protected form of the D-isomer of valine, an essential amino acid. The carbobenzyloxy (Cbz or Z) protecting group is instrumental in preventing unwanted side reactions at the amino terminus during peptide bond formation.[1]
| Property | Value | Reference(s) |
| CAS Number | 1685-33-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 58-60 °C | [4] |
| Solubility | Soluble in common organic solvents such as ethanol and acetone; sparingly soluble in water. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the amino group of D-valine using benzyl chloroformate under basic conditions. This procedure is a variation of the classic Schotten-Baumann reaction.
Materials:
-
D-Valine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve D-valine in a 2 N sodium hydroxide solution in a three-necked flask equipped with a mechanical stirrer and two dropping funnels, cooled in an ice bath.
-
While stirring vigorously, simultaneously add benzyl chloroformate and a 4 N sodium hydroxide solution from the dropping funnels over 20-25 minutes, maintaining the pH between 9 and 10.[5]
-
Continue stirring for an additional 10 minutes in the ice bath.
-
Separate the aqueous layer and extract it once with ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to Congo red with concentrated hydrochloric acid while cooling in an ice bath.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.[1]
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide chain using solid-phase peptide synthesis. The following is a general protocol for the coupling of this compound to a resin-bound amino acid.
Materials:
-
Resin with a free amino group (e.g., H-Gly-Resin)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling agent.[6]
-
1-Hydroxybenzotriazole (HOBt) to suppress racemization.[6]
-
N,N-Dimethylformamide (DMF) as the solvent.
-
Dichloromethane (DCM) for washing.
-
Piperidine in DMF for Fmoc deprotection (if applicable in the overall scheme).
Procedure:
-
Swell the resin in DMF.
-
If the resin-bound peptide has an N-terminal Fmoc protecting group, deprotect it using a solution of piperidine in DMF.
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add the coupling agent (DCC or DIC) to the this compound solution to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[7]
Deprotection of the Cbz Group
The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild method that does not affect the peptide bonds.[1]
Materials:
-
Cbz-protected peptide-resin
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or ethanol as the solvent
-
Hydrogen gas (H₂)
Procedure:
-
Suspend the Cbz-protected peptide-resin in a suitable solvent like methanol or ethanol.
-
Add the Pd/C catalyst to the suspension.
-
Place the reaction mixture under a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and workflows involving this compound.
References
The Cornerstone of Chirality: An In-depth Technical Guide to the Stereochemistry of D-Valine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Among the chiral building blocks available to medicinal chemists, D-valine and its derivatives have emerged as pivotal components in the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of D-valine derivatives, delving into methods of stereoselective synthesis, robust analytical techniques for stereochemical characterization, and the profound impact of stereoisomerism on biological activity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights.
D-valine, the non-proteinogenic enantiomer of L-valine, offers a unique three-dimensional architecture that can impart crucial properties to a drug molecule, such as enhanced metabolic stability and specific interactions with biological targets.[1] Its incorporation into drug candidates spans a range of therapeutic areas, from antiviral and antibiotic development to anticancer agents.[2][3] Understanding and controlling the stereochemistry of D-valine derivatives is, therefore, a fundamental requirement for the rational design and successful development of novel therapeutics.
Stereoselective Synthesis of D-Valine Derivatives
The synthesis of enantiomerically pure D-valine derivatives is a cornerstone of their application in drug development. Various strategies have been developed to achieve high levels of stereocontrol, broadly categorized into chemical and biocatalytic methods.
Chemical Synthesis:
Chemical methods for the stereoselective synthesis of D-valine derivatives often employ chiral auxiliaries or asymmetric catalysis. One common approach involves the resolution of a racemic mixture of valine. For instance, DL-valine can be resolved using a resolving agent such as dibenzoyl-L-tartaric acid (L-DBTA) in a mixed solvent system of acetone and water. This process yields the D-2-amino-3-methylbutyrylamide L-DBTA salt, which can then be hydrolyzed to afford D-valine.[4]
A general laboratory-scale protocol for the chemical resolution of DL-valine is as follows:
-
Preparation of the Diastereomeric Salt:
-
Dissolve DL-valine and an equimolar amount of a chiral resolving agent (e.g., D-dibenzoyl tartaric acid) in a suitable solvent mixture (e.g., aqueous ethanol).[5]
-
Heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the D-Valine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a base (e.g., ammonium hydroxide) to neutralize the resolving agent and precipitate the D-valine.
-
Collect the D-valine crystals by filtration and wash with cold water.
-
The resolving agent can be recovered from the filtrate by acidification.
-
Biocatalytic Synthesis:
Biocatalytic methods offer an environmentally friendly and highly stereoselective alternative to chemical synthesis.[6] These methods utilize enzymes such as D-aminoacylases or hydantoinases to selectively produce the D-enantiomer. For example, the enzymatic hydrolysis of N-acyl-DL-valine by D-aminoacylase can yield D-valine with high enantiomeric excess.[6] Another approach involves the use of a bienzymatic system with hydantoinase and N-carbamoyl-D-amino acid amidohydrolase to convert DL-5-isopropylhydantoin to D-valine.[5]
Experimental Protocols for Stereochemical Analysis
The definitive determination of the stereochemical purity of D-valine derivatives is paramount. Several analytical techniques are routinely employed for this purpose, each with its own set of advantages and considerations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation can be achieved through either direct or indirect methods.
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Experimental Protocol for Direct Chiral HPLC Separation of Valine Enantiomers:
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).[7]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 30:70:0.1, v/v/v). The addition of a small amount of a polar modifier like diethylamine can significantly improve chromatographic efficiency and resolution.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the D-valine derivative in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Indirect Chiral HPLC: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
-
Experimental Protocol for Indirect Chiral HPLC using Marfey's Reagent:
-
Derivatization:
-
Dissolve the D-valine derivative sample in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[8]
-
Stop the reaction by adding an acid (e.g., 2 M HCl).
-
-
HPLC Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive and selective technique for the analysis of chiral amino acids. Due to the low volatility of amino acids, derivatization is a prerequisite for GC analysis.
-
Experimental Protocol for Chiral GC-MS Analysis:
-
Derivatization:
-
A common derivatization procedure involves a two-step reaction. First, the carboxyl group is esterified (e.g., with isopropanol and HCl).
-
Second, the amino group is acylated (e.g., with trifluoroacetic anhydride).
-
-
GC-MS Analysis:
-
Column: A chiral capillary column, such as Chirasil-L-Val.[9][10][11]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient is applied to achieve optimal separation (e.g., start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min).
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[9][10][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry. For chiral discrimination, the use of chiral solvating agents or chiral derivatizing agents is often necessary to induce chemical shift differences between enantiomers.
-
Experimental Protocol for NMR Analysis with a Chiral Derivatizing Agent:
-
Sample Preparation:
-
Dissolve the D-valine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to the NMR tube.
-
The reaction to form the diastereomeric esters occurs in situ.
-
-
NMR Acquisition:
-
Acquire ¹H and/or ¹⁹F NMR spectra.
-
The diastereomers will exhibit distinct signals, and the integration of these signals can be used to determine the enantiomeric excess.
-
-
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule by mapping the three-dimensional arrangement of atoms in a crystal.
-
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the D-valine derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
-
Quantitative Data Presentation
The following tables summarize key quantitative data for the stereochemical analysis of D-valine and its derivatives.
| Parameter | D-Valine | L-Valine | Reference |
| Specific Rotation [α]D20 (c=1, 5M HCl) | -28.3° | +28.3° | |
| Melting Point (°C) | ~300 (decomposes) | ~315 (decomposes) |
Table 1: Physicochemical Properties of Valine Enantiomers
| Technique | Column/Conditions | Analyte | Retention Time (min) | Enantiomeric Excess (% ee) | Reference |
| Chiral HPLC | Chiralcel OD-3R | OPA-derivatized D/L-Valine | D-Valine: 12.5, L-Valine: 14.2 | >99% for each enantiomer | [12] |
| Chiral GC-MS | Chirasil-L-Val | N(O,S)-ethoxycarbonyl heptafluorobutyl esters | D-Valine: 10.8, L-Valine: 11.2 | Not specified |
Table 2: Chromatographic Separation of Valine Enantiomers
| Temperature (K) | a (Å) | b (Å) | c (Å) | **β (°) ** | Space Group | Reference |
| 293 | 9.6728(5) | 5.2722(3) | 12.0425(8) | 90.750(2) | P2₁ | [13] |
| 270 | 9.6737(5) | 5.2664(3) | 12.0196(6) | 90.722(3) | P2₁ | [14] |
| 223 | 9.6631(6) | 5.2531(3) | 11.9798(7) | 90.697(2) | P2₁ | [13] |
| 173 | 9.6545(6) | 5.2415(3) | 11.9472(8) | 90.668(2) | P2₁ | [13] |
Table 3: Crystal Structure Data for D-Valine at Various Temperatures
Impact of D-Valine Stereochemistry in Drug Development
The incorporation of D-valine into drug molecules can have profound effects on their pharmacological properties. The specific stereochemistry of the D-valine moiety can influence binding affinity to the target, metabolic stability, and overall therapeutic efficacy.
Antiviral Agents:
D-valine and its derivatives are important building blocks in the synthesis of antiviral drugs. For example, N-Methyl-D-valine is incorporated into antiviral peptides to enhance their proteolytic stability.[1] The N-methylation of the peptide backbone introduces steric hindrance, protecting the peptide bond from enzymatic cleavage, while the D-amino acid configuration further increases resistance to proteases.[1] This leads to peptides with significantly longer in-vivo half-lives.[1]
Valacyclovir, a prodrug of the antiviral acyclovir, is an L-valine ester. While this is an L-amino acid derivative, the principle of using a specific stereoisomer to improve pharmacokinetic properties is well-illustrated. The stereochemistry is crucial for its recognition by peptide transporters in the intestine, leading to enhanced oral bioavailability.
D-valine derivatives have also been utilized in the development of inhibitors for the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.[15][16] The specific stereochemistry of the inhibitor is critical for fitting into the active site of the protease and achieving potent inhibition.
Antibiotics:
A classic example of the importance of D-amino acid stereochemistry is in the structure of penicillin. The penicillin core structure is a dipeptide formed from L-cysteine and D-valine.[17] The D-valine component is essential for the unique three-dimensional shape of the molecule, which is necessary for its mechanism of action: the inhibition of bacterial cell wall synthesis.[17]
Mandatory Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis and stereochemical analysis of D-valine derivatives.
Caption: A diagram showing the contribution of D-valine to the core structure of penicillin.
Caption: A simplified diagram illustrating the inhibition of HCV NS3 protease by a D-valine derivative.
Conclusion
The stereochemistry of D-valine derivatives is a critical consideration in modern drug discovery and development. The unique three-dimensional arrangement of atoms conferred by the D-valine scaffold can significantly impact a molecule's interaction with biological targets, leading to improved efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of stereoselective synthesis techniques and the application of robust analytical methods for stereochemical characterization are essential for the successful development of drugs incorporating this important chiral building block. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of D-valine and its derivatives is poised to play an increasingly important role in the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Development and validation of enantioselective high performance liquid chromatographic method for Valacyclovir, an antiviral drug in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. diva-portal.org [diva-portal.org]
- 17. Penicillin - Wikipedia [en.wikipedia.org]
Cbz-D-Valine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbobenzyloxy-D-Valine (Cbz-D-Valine). Understanding the chemical stability of this crucial reagent is paramount for ensuring its integrity and performance in research and pharmaceutical development, particularly in peptide synthesis. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended protocols for stability assessment.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white crystalline solid.[1][2] Its stability is intrinsically linked to its physical and chemical properties. While generally considered stable under standard laboratory conditions, its long-term integrity depends on appropriate storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58-63 °C |
| Solubility | Soluble in organic solvents (e.g., DMF, THF), sparingly soluble in water |
Table 2: Recommended Storage Conditions for this compound
| Condition | Solid State | In Solution |
| Temperature | Room temperature (short-term) 2-8°C (long-term) | -20°C to -80°C |
| Atmosphere | Dry, inert atmosphere recommended | Inert atmosphere (e.g., Argon, Nitrogen) |
| Light | Protect from light | Protect from light |
| Container | Tightly sealed, light-resistant container | Tightly sealed, light-resistant vials |
Potential Degradation Pathways
The primary modes of degradation for this compound involve the cleavage of the carbamate linkage and the benzyloxycarbonyl (Cbz) protecting group. These degradation pathways can be initiated by factors such as pH, temperature, and light.
Hydrolysis of the Carbamate Bond
The carbamate bond in this compound is susceptible to hydrolysis, particularly under basic conditions. This leads to the formation of D-valine, benzyl alcohol, and carbon dioxide. The reaction is generally accepted to proceed via a BAc2 mechanism (base-catalyzed acyl-oxygen cleavage).
Figure 1. Hydrolytic degradation pathway of this compound.
Deprotection of the Cbz Group
The benzyloxycarbonyl group can be cleaved under various conditions, which, while intentional in synthesis, can be a source of degradation during storage or handling if exposed to certain reagents or energy sources.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., using palladium on carbon) is a common method for Cbz deprotection and can be considered a degradation pathway if the compound is inadvertently exposed to such conditions.[3][4]
-
Photodegradation: The benzyl group is known to be susceptible to photochemical cleavage. Exposure to UV light can lead to the removal of the Cbz group.
Figure 2. Deprotection pathways of the Cbz group.
Thermal Degradation
Studies on related N-benzyloxycarbonyl amino acid complexes suggest that thermal degradation occurs at elevated temperatures.[5] For this compound, significant thermal degradation is not expected under recommended storage conditions but can occur at temperatures approaching and exceeding its melting point.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, particularly in GMP environments, robust stability testing is essential. The following outlines a general framework for conducting forced degradation studies and developing a stability-indicating HPLC method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[6][7]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the main component and any degradation products using a photodiode array (PDA) detector.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Figure 3. Workflow for a forced degradation study.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[8][9][10]
Objective: To develop a validated RP-HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.
-
Organic Phase (B): 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program to achieve adequate separation of all peaks.
-
Detection: Use a PDA detector to monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate the main peak from degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.[1]
-
Prevent contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.
-
Store away from incompatible materials such as strong oxidizing agents.
By adhering to the storage and handling guidelines outlined in this document, researchers and scientists can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. China this compoundï¼CAS# 1685-33-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy this compound (EVT-247712) | 1685-33-2 [evitachem.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing High-Purity Cbz-D-Valine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of commercially available high-purity N-α-Carbobenzyloxy-D-valine (Cbz-D-Valine), a critical building block in peptide synthesis and pharmaceutical development. This document outlines key quality considerations, provides a comparative summary of commercial suppliers, details relevant experimental protocols for synthesis and quality control, and presents visual workflows to aid in sourcing and utilization.
Introduction to this compound
N-α-Carbobenzyloxy-D-valine (this compound) is a protected form of the D-isomer of the essential amino acid valine. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, serves as a crucial protecting group for the amine functionality.[1] This protection allows for the controlled and stepwise formation of peptide bonds without unwanted side reactions at the N-terminus. The use of the D-enantiomer is of particular interest in the design of peptides with enhanced stability against enzymatic degradation, as well as for the synthesis of peptidomimetics and other chiral molecules.
Commercial Supplier Landscape
A number of chemical suppliers offer this compound in various purities and quantities. The selection of a suitable supplier is contingent upon factors such as purity, consistency, available documentation (e.g., Certificate of Analysis), and cost, especially for large-scale applications. Below is a summary of offerings from several prominent suppliers. Researchers are strongly encouraged to request and scrutinize the Certificate of Analysis for each batch to ensure it meets the specific requirements of their research.
Table 1: Comparison of Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Quantities | Price (USD) - Small Quantity | Price (USD) - Bulk |
| TCI America | >98.0% (Titration), >95.0% (HPLC) | 5g, 25g | $28.00 (5g), $102.00 (25g)[2] | Request Quote |
| MedchemExpress | >98.0% | 100g, 500g | $50.00 (100g), $145.00 (500g)[3] | Request Quote |
| Sigma-Aldrich | 99% | 5g | $41.62 (5g)[4] | Request Quote |
| BLDpharm | 98% | Inquire for bulk | Inquire | Inquire[5] |
| ChemicalBook | 99% | Per kg | ~$9.90/kg (from some listed suppliers)[6] | Varies by supplier[6] |
| AbMole BioScience | >98.0% | Inquire | Inquire[7] | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability, especially for bulk quantities.
Quality Control and Experimental Protocols
Ensuring the purity and identity of this compound is paramount for its successful application. A comprehensive quality control process typically involves a combination of chromatographic and spectroscopic techniques.
Identity and Purity Assessment
A typical Certificate of Analysis for Cbz-amino acids will include the following tests:
-
Appearance: Visual inspection of the material's physical state and color.
-
Assay (Titration): An acid-base titration to determine the percentage of the carboxylic acid functionality, providing an overall purity value.
-
Purity (HPLC): High-Performance Liquid Chromatography is used to separate and quantify the main component and any impurities.
-
Optical Rotation: Measurement of the specific rotation to confirm the enantiomeric identity (D-form).
-
Melting Point: Determination of the melting range, which is a good indicator of purity.
-
Water Content: Quantification of water content, typically by Karl Fischer titration.
Experimental Protocol: Chiral Purity Analysis by HPLC
The enantiomeric purity is a critical quality attribute. While supplier-specific methods may vary, the following protocol is based on established methods for the chiral separation of amino acid derivatives and can be adapted for this compound. This method involves pre-column derivatization to form diastereomers that can be separated on a standard achiral reversed-phase column.
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Principle: The sample is derivatized with a chiral reagent, such as o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), to form fluorescent diastereomeric isoindole adducts. These diastereomers can then be separated and quantified using reversed-phase HPLC with fluorescence detection.
Materials:
-
This compound sample
-
Reference standard of Cbz-L-Valine
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine
-
Borate buffer (pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Derivatization Reagent: Dissolve OPA and N-acetyl-L-cysteine in methanol, then dilute with borate buffer.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Derivatization: In an autosampler vial, mix a small volume of the sample solution with the derivatization reagent. The reaction is typically rapid at room temperature.
-
HPLC Analysis:
-
Mobile Phase A: Buffer (e.g., sodium acetate) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Data Analysis: Integrate the peak areas for the this compound and any detected Cbz-L-Valine diastereomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Synthesis of this compound: A General Protocol
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-valine with benzyl chloroformate under basic conditions.
Materials:
-
D-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of D-Valine: Dissolve D-Valine in an aqueous solution of sodium hydroxide or sodium carbonate in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of a sodium hydroxide solution.
-
Reaction: Continue stirring the mixture at a low temperature for a few hours until the reaction is complete.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain high-purity this compound.
Visualizing Workflows and Structures
The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the sourcing and use of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-Benzyloxycarbonyl-D-valine | 1685-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 羰苄氧基-L-缬氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. This compound | 1685-33-2 [chemicalbook.com]
- 7. abmole.com [abmole.com]
The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is immense, offering high specificity and low toxicity compared to small molecule drugs. However, their clinical utility is often hampered by rapid degradation by endogenous proteases. A powerful and elegant strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the applications of D-amino acids in peptide chemistry, focusing on enhancing stability, modulating bioactivity, and outlining the key experimental methodologies that underpin their development.
Enhancing Proteolytic Stability: The Cornerstone of D-Amino Acid Application
The primary and most significant advantage of incorporating D-amino acids into a peptide sequence is the dramatic increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are inherently chiral and have evolved to recognize and bind substrates with L-stereochemistry. The substitution of an L-amino acid with its D-enantiomer at or near a cleavage site disrupts this stereospecific recognition, rendering the peptide bond resistant to hydrolysis.
This enhanced stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy. By increasing the residence time of a peptide in circulation, D-amino acid substitution can improve its pharmacokinetic profile, allowing for less frequent dosing and a greater opportunity to reach its target tissue.
Quantitative Comparison of Peptide Stability
The impact of D-amino acid incorporation on peptide stability is not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the substantial increase in half-life observed when L-amino acids are replaced with their D-counterparts.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [1] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [1] |
| RDP215 vs. 9D-RDP215 | All Phe and Arg are D-isomers | 10% Human Serum | No degradation at 7 days | Degradation within 24 hours | Significant | [2] |
| Somatostatin vs. Octreotide | Contains D-Phe and D-Trp | In vivo | ~1.5 hours | A few minutes | Significant | [3][4] |
| pNPY Analogue | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 | [1] |
Table 1: Comparative enzymatic stability of L-amino acid peptides and their D-amino acid-containing analogs.
The Logic of Protease Resistance
The fundamental principle behind the increased stability of D-peptides is the stereospecificity of protease active sites. This relationship can be visualized as a logical workflow.
Modulating Bioactivity: From Mirror Images to Novel Therapeutics
While enhancing stability is a primary goal, D-amino acid substitution can also profoundly influence a peptide's biological activity. Simply replacing an L-amino acid with a D-isomer in a known bioactive peptide will often abolish its activity because the precise three-dimensional arrangement of side chains required for receptor binding is lost. However, several advanced techniques leverage D-amino acids to discover novel, highly potent, and stable peptide therapeutics.
Mirror-Image Phage Display
A groundbreaking technique for discovering D-peptide binders is mirror-image phage display . This method cleverly circumvents the limitations of biological systems, which can only produce L-peptides. The process involves synthesizing the target protein in its D-enantiomeric form (the "mirror image") and using it to screen a standard phage display library expressing billions of L-peptides. An L-peptide that binds to the D-target will, by the principles of symmetry, have a D-enantiomeric counterpart that binds to the natural L-target protein with similar affinity.[5][6] This D-peptide, being composed of D-amino acids, is inherently resistant to proteolysis.[7]
Case Study: D-Peptide Inhibitors of HIV-1 Entry
A compelling example of this approach is the development of potent D-peptide inhibitors of HIV-1 entry. These D-peptides were discovered using mirror-image phage display to target a conserved pocket on the gp41 N-trimer, a viral protein essential for membrane fusion. The resulting D-peptides bind this pocket with high affinity, potently inhibiting viral entry. A trimeric version of one of these D-peptides, PIE12-trimer, exhibited an IC50 of 250 pM, making it one of the most potent entry inhibitors reported.[8][9]
| Peptide | Target | IC50 (HXB2 strain) | Reference |
| PIE7 | HIV-1 gp41 pocket | 2.2 µM (BaL strain) | [8] |
| PIE12-trimer | HIV-1 gp41 pocket | 250 pM | [8][9] |
Table 2: Bioactivity of D-peptide inhibitors against HIV-1.
D-Peptides as GPCR Antagonists
G-protein-coupled receptors (GPCRs) are a major class of drug targets. D-peptides can be developed as potent and selective antagonists for GPCRs, offering therapeutic avenues for a multitude of diseases. An antagonist binds to the receptor but does not provoke the conformational change required for G-protein activation, thereby blocking the downstream signaling cascade initiated by the endogenous agonist.
For instance, a D-peptide antagonist targeting a Gq-coupled receptor would prevent the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and blocking the subsequent release of intracellular calcium and activation of Protein Kinase C (PKC).[10][11][12]
Experimental Protocols
The successful development of D-amino acid-containing peptides relies on robust and well-defined experimental methodologies. This section provides detailed protocols for the two most critical processes: solid-phase peptide synthesis and in vitro stability assessment.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using the standard Fmoc/tBu strategy.
Materials:
-
Resin: Wang resin or Rink Amide resin (pre-loaded or for manual loading).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-protected L- and D-amino acids with appropriate side-chain protection (e.g., Pbf for Arginine, tBu for Aspartic Acid).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (or HATU) and N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
-
SPPS reaction vessel with a sintered glass frit.
-
Shaker or rocker.
Procedure:
-
Resin Preparation:
-
Place the chosen resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.
-
-
Fmoc Deprotection (N-terminal Amine Deprotection):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporating a D-Amino Acid):
-
In a separate vial, dissolve the Fmoc-protected D-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent L- or D-amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling cycle, perform a final deprotection (Step 2) to remove the Fmoc group from the N-terminal amino acid.
-
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Protocol: In Vitro Protease Stability Assay using HPLC
This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease or in a biological matrix like human serum, with quantification by RP-HPLC.
Materials:
-
Test Peptides: Lyophilized L-peptide and its D-amino acid analog.
-
Protease: e.g., Trypsin, Chymotrypsin, or Pooled Human Serum.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer appropriate for the chosen protease.
-
Quenching Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.
-
RP-HPLC system with a C18 column and UV detector (e.g., detection at 214 or 220 nm).
-
Thermostated incubator or water bath (37°C).
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test peptides (e.g., 1 mg/mL in water or a suitable buffer).
-
Prepare the protease solution (e.g., 0.1 mg/mL trypsin in assay buffer) or use human serum directly.
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide stock solution with the protease solution or human serum to achieve a final peptide concentration of ~100 µM.
-
Immediately take a time-zero (t=0) aliquot. To do this, transfer a portion of the reaction mixture (e.g., 50 µL) into a new tube containing an equal volume of quenching solution (10% TFA). This will stop the enzymatic reaction.
-
Incubate the remaining reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots from the reaction mixture and quench them with 10% TFA as described for the t=0 sample.
-
For serum samples, after quenching, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to precipitate serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant from each quenched time point by RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact parent peptide from its degradation fragments.
-
The intact peptide will have a specific retention time. Monitor the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the peak area at t=0 (representing 100% intact peptide).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t½), which is the time required for 50% of the peptide to be degraded, by fitting the data to a one-phase decay model.
-
Compare the calculated half-lives of the L-peptide and its D-amino acid analog to quantify the improvement in stability.[13][14]
-
Conclusion and Future Outlook
The incorporation of D-amino acids is a validated and powerful strategy in peptide chemistry, transforming metabolically labile peptides into robust drug candidates. The primary advantage of enhanced proteolytic stability is well-established and leads to significantly improved pharmacokinetic profiles. Furthermore, innovative techniques like mirror-image phage display have enabled the de novo discovery of highly potent D-peptide therapeutics that can address a wide range of challenging disease targets, from viral entry to GPCR modulation.
As our understanding of peptide structure-activity relationships deepens and synthetic methodologies continue to advance, the rational design and application of D-amino acid-containing peptides will undoubtedly play an increasingly crucial role in the future of drug development. These "mirror image" molecules offer a clear path to overcoming the inherent limitations of natural peptides, paving the way for a new generation of safer and more effective therapies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbz-D-Valine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-D-Valine is an N-terminally protected form of the D-isomer of valine, a non-proteinogenic amino acid. Its incorporation into peptide sequences is a key strategy for enhancing peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids. The benzyloxycarbonyl (Cbz or Z) protecting group is a well-established amine protecting group in peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS), targeting researchers and professionals in drug development and peptide chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1685-33-2[1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄[1][2] |
| Molecular Weight | 251.28 g/mol [1][2] |
| Appearance | White to almost white powder or crystals[1] |
| Melting Point | 58.0 to 63.0 °C[1] |
| Specific Rotation | +3.0 to +6.0 degrees (c=2, AcOH)[1] |
Synthesis of this compound
High-purity this compound with minimal epimerization is crucial for its successful application in SPPS. Table 2 summarizes optimized conditions for its synthesis.
| Reagent | Base | Solvent | Temperature | Yield | Epimerization | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 0°C | 90% | <1% | [1] |
| Cbz-Cl | TEA | DMF | 0°C | 95–98% | <0.5% | [1] |
| Cbz-OSu | None | Dioxane | Room Temp. | 85% | <1% | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the high-yield, low-epimerization method using Cbz-Cl and triethylamine (TEA) in N,N-dimethylformamide (DMF).
Materials:
-
D-Valine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-Valine in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA to the solution while stirring.
-
Slowly add Cbz-Cl dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The crude product can be further purified by recrystallization.
This compound in Solid-Phase Peptide Synthesis (SPPS)
The Cbz group is traditionally associated with solution-phase peptide synthesis but can be strategically employed in SPPS. It is stable to the basic conditions used for Fmoc group removal and the mild acidic conditions for Boc group removal, making it an orthogonal protecting group in many instances.[4] However, it is susceptible to strong acids like HF and HBr, which are often used for cleavage in Boc-SPPS.[4][5] The primary method for Cbz group removal is catalytic hydrogenolysis.[4][6]
Challenges with Valine Coupling in SPPS
Valine is a β-branched, sterically hindered amino acid, which can lead to incomplete coupling reactions during SPPS.[7][8] This steric hindrance slows down the reaction kinetics.[7] To overcome this, several strategies can be employed, as outlined in Table 3.
| Strategy | Description |
| Double Coupling | Repeating the coupling step with a fresh solution of activated amino acid.[7] |
| Increased Equivalents and Time | Using a higher excess of the amino acid and coupling reagent (2-4 equivalents) and extending the reaction time.[7] |
| Elevated Temperature | Increasing the reaction temperature to 30-50°C to improve the reaction rate.[7] |
| Microwave-Assisted SPPS | Utilizing microwave energy to drive difficult couplings to completion.[7] |
| Choice of Coupling Reagents | Using highly efficient coupling reagents like HBTU, HATU, or COMU.[9][10] |
Experimental Protocol: Incorporation of this compound using Fmoc-SPPS
This protocol assumes the use of a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminally amidated peptide. This compound is introduced at a specific position within the peptide chain.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
1. Resin Swelling:
-
Place the Fmoc-Rink Amide resin in the SPPS reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x).
-
Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine solution in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of Subsequent Amino Acids (Standard Fmoc-amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add this activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test.[7] A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete (blue/purple beads), drain the solution and repeat the coupling step (double coupling).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid.
4. Coupling of this compound:
-
Follow the same deprotection step as above to expose the free amine.
-
Due to the steric hindrance of valine, use an optimized coupling protocol:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2-4 hours. Consider performing the coupling at a slightly elevated temperature (e.g., 35°C) if a heated shaker is available.
-
Perform a Kaiser test. If incomplete, perform a second coupling.
-
-
After complete coupling, wash the resin with DMF (5x) and DCM (3x).
5. Final Fmoc Deprotection:
-
If this compound is not the N-terminal residue, proceed with the standard deprotection and coupling of the next Fmoc-amino acid.
-
If this compound is the N-terminal residue, the final Fmoc deprotection of the preceding amino acid will be followed by the coupling of this compound, and then the synthesis proceeds to cleavage.
6. Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[11]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Note on Cbz-Deprotection: The Cbz group will remain on the N-terminus of the D-Valine residue after TFA cleavage. If the free amine is required, a subsequent hydrogenolysis step in solution is necessary (e.g., H₂, Pd/C in methanol).
Visual Workflows
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
SPPS Cycle for Incorporating this compound
Caption: SPPS coupling cycle for this compound.
References
- 1. Buy this compound (EVT-247712) | 1685-33-2 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1685-33-2 [chemicalbook.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cbz-D-Valine as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Carbobenzyloxy-D-valine (Cbz-D-Valine) is a pivotal chiral building block in modern organic synthesis. The strategic placement of the Cbz (Carbobenzyloxy) group on the amine of D-valine renders the amino functionality inert to a wide array of reaction conditions, thereby enabling selective transformations at the carboxylic acid terminus.[1] The inherent chirality of the D-valine scaffold serves as a powerful tool for inducing stereoselectivity in various chemical reactions, facilitating the synthesis of enantiomerically enriched and complex molecular architectures. These attributes make this compound an indispensable reagent in the synthesis of peptidomimetics, unnatural amino acids, and chiral drug intermediates. This document provides comprehensive application notes, detailed experimental protocols, and quantitative data for key synthetic applications of this compound.
Key Applications of this compound
This compound is a versatile building block employed in a multitude of synthetic strategies:
-
Peptide Synthesis: It serves as a protected D-amino acid for incorporation into peptide sequences. The inclusion of D-amino acids is a common strategy to enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to enzymatic degradation.
-
Synthesis of β-Amino Acids: this compound can be elaborated into its corresponding β-amino acid derivative via the Arndt-Eistert homologation. β-amino acids are crucial components of various biologically active compounds and are used to create novel peptide folds.
-
Chiral Auxiliary in Diastereoselective Reactions: When tethered to a prochiral molecule, the this compound moiety can effectively direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions.
-
Multicomponent Reactions: Its use in reactions like the Ugi four-component reaction allows for the rapid generation of diverse libraries of complex, chiral small molecules, which is highly valuable in drug discovery.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables provide a summary of typical quantitative outcomes for various applications of this compound, facilitating comparison and experimental design.
Table 1: Performance in Peptide Coupling Reactions
| Coupling Reagent | Additive | Amine Component | Solvent | Typical Yield (%) | Stereochemical Purity |
| DCC | HOBt | H-Gly-OMe | DCM | 85-95 | >98% ee |
| HATU | DIEA | H-Leu-OBn | DMF | >95 | >99% ee |
| EDC | HOBt | H-Ala-OtBu | DMF/DCM | ~90 | >98% ee |
Table 2: Arndt-Eistert Homologation for β-Amino Acid Synthesis
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Acid Chloride Formation | Thionyl Chloride | Toluene | 70 | >95 | Anhydrous conditions are critical. |
| Diazoketone Formation | Diazomethane | Diethyl Ether | 0 | ~90 | Extreme caution required. |
| Wolff Rearrangement | Silver (I) Oxide, H₂O | Dioxane / Water | 50-70 | 80-90 | Proceeds with retention of stereochemistry. |
Table 3: Diastereoselective Alkylation using a this compound Derived Chiral Auxiliary
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Typical Yield (%) |
| Benzyl bromide | LDA | THF | -78 | >95:5 | ~90 |
| Methyl iodide | LHMDS | THF | -78 | >98:2 | ~95 |
| Allyl bromide | NaHMDS | THF | -78 | >95:5 | ~88 |
Table 4: Ugi Four-Component Reaction (U-4CR)
| Aldehyde Component | Isocyanide Component | Solvent | Typical Yield (%) | Diastereoselectivity |
| Isobutyraldehyde | tert-Butyl isocyanide | Methanol | 70-85 | High (influenced by steric bulk) |
| Benzaldehyde | Cyclohexyl isocyanide | Methanol | 65-80 | Moderate |
Experimental Protocols
Protocol 1: HATU-Mediated Peptide Coupling
This protocol outlines a standard procedure for coupling this compound to a free amine of another amino acid derivative.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl, 1.0 eq)
-
HATU (1.1 eq)
-
DIEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound and HATU in anhydrous DMF in a round-bottom flask.
-
Add the amino acid ester hydrochloride to the solution.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add DIEA dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Synthesis of a β-Amino Acid via Arndt-Eistert Homologation
This two-part protocol describes the one-carbon homologation of this compound.
Part A: Diazoketone Formation
-
Acid Chloride Synthesis: In a flame-dried flask under N₂, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 70 °C for 2 hours, during which the suspension will become a clear solution. Cool to room temperature and concentrate in vacuo to afford the crude acid chloride, which is used immediately in the next step.
-
Reaction with Diazomethane: EXTREME CAUTION: Diazomethane is a toxic and explosive gas. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate safety measures, including a blast shield. Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane portion-wise until the yellow color of diazomethane persists. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Carefully quench excess diazomethane by the dropwise addition of glacial acetic acid until the solution becomes colorless.
Part B: Wolff Rearrangement and Hydrolysis
-
Dissolve the crude diazoketone from Part A in a 10:1 mixture of 1,4-dioxane and deionized water.
-
To this solution, add silver(I) oxide (Ag₂O, 0.1 eq).
-
Heat the mixture to 50-70 °C. Vigorous evolution of N₂ gas will be observed.
-
After gas evolution ceases (typically 2-3 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the silver catalyst, washing the pad with EtOAc.
-
Concentrate the filtrate to remove the organic solvent.
-
Acidify the remaining aqueous solution to pH 2 with 1M HCl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Cbz-protected β-amino acid.
-
Purify the product by recrystallization or flash chromatography.
Mandatory Visualizations
Caption: Workflow for Peptide Coupling using this compound.
Caption: Arndt-Eistert Homologation of this compound.
Caption: Logical Flow of Chiral Induction with this compound.
References
Application Notes and Protocols: The Role of Cbz-D-Valine in the Synthesis of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Therapeutic Peptides with Cbz-D-Valine
The incorporation of non-proteinogenic amino acids is a key strategy in modern peptide drug design to enhance therapeutic efficacy. This compound, a protected form of the D-isomer of valine, serves as a critical building block in the synthesis of robust therapeutic peptides. The presence of the D-amino acid sterically hinders enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the peptide.[1] The carbobenzoxy (Cbz) protecting group provides stability during peptide synthesis and can be selectively removed under specific conditions.[2] This application note provides a comprehensive overview of the use of this compound in the synthesis of therapeutic peptides, with a focus on antimicrobial and antiviral agents, and complex antibiotics like vancomycin. Detailed protocols for solid-phase peptide synthesis (SPPS) and quantitative data on synthesis outcomes and biological activities are presented to guide researchers in this field.
Key Applications of this compound in Therapeutic Peptide Synthesis
The unique structural properties of D-valine make it a valuable component in various classes of therapeutic peptides:
-
Antimicrobial Peptides (AMPs): The introduction of D-valine into antimicrobial peptide sequences enhances their stability against bacterial proteases, a common mechanism of resistance. This modification can lead to sustained antimicrobial activity. Peptides incorporating D-amino acids have been shown to be as effective at lysing bacteria as their all-L-amino acid counterparts while exhibiting superior resistance to proteolysis.[2]
-
Antiviral Peptides: Similar to AMPs, the stability of antiviral peptides can be significantly improved by incorporating D-valine. This is particularly crucial for peptides designed to inhibit viral entry, where a longer half-life in the bloodstream or at the site of infection can lead to improved therapeutic outcomes. N-methylation of D-valine can further amplify this protective effect.[1]
-
Complex Antibiotics (e.g., Vancomycin Analogs): this compound is a key precursor in the synthesis of complex glycopeptide antibiotics like vancomycin. The intricate architecture of these molecules requires precise control over stereochemistry and protecting group strategy, for which this compound is well-suited.[3][4][5]
Data Presentation: Synthesis Yields, Purity, and Biological Activity
The following tables summarize quantitative data from studies involving the synthesis and evaluation of peptides containing D-valine and other D-amino acids, highlighting the impact on synthesis efficiency and biological potency.
Table 1: Representative Yields and Purity of Peptides Synthesized via Solid-Phase Peptide Synthesis (SPPS)
| Peptide Sequence/Type | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |
| Leu-Ala-Gly-Val (model tetrapeptide) | Continuous-flow SPPS (Boc chemistry) | Not specified | 99.3 | [6] |
| NBC112 | Manual SPPS | 64 | >95 | [7] |
| NBC759 | Manual SPPS | 78 | >95 | [7] |
| H-Tyr-Ile-Ile-Phe-Leu-NH2 | Fmoc SPPS on Li-resin | 81 | >95 | [6] |
Table 2: Antimicrobial Activity of Synthetic Peptides Containing D-Valine or other D-Amino Acids
| Peptide | Target Organism | MIC (µg/mL) | Therapeutic Index | Reference |
| VR3 (Ac-C(VR)₃DPG(RV)₃C-NH₂) | Gram-negative and Gram-positive bacteria | 4 - 8 | High | [8] |
| VR2 (Ac-C(VR)₂DPG(RV)₂C-NH₂) | Gram-negative and Gram-positive bacteria | 16 - 128 | Moderate | [8] |
| SET-M33D (tetra-branched D-amino acid peptide) | Gram-positive and Gram-negative bacteria | 0.7 - 6.0 µM | Not specified | [9] |
Table 3: Antiviral Activity of Synthetic Peptides
| Peptide | Target Virus | EC₅₀ | Kᴅ (Binding Affinity to Viral Protein) | Reference |
| Peptide 4 (Ac-SKHS-NH₂ analogue) | Influenza A virus (H1N1, oseltamivir-resistant) | ~0.4 fM | 3.57 ± 0.12 nM (SPR) | [10] |
| Peptide 1 (Ac-SKHS-NH₂) | Influenza A virus | Not specified | 4.53 ± 0.08 µM (SPR) | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a standard manual procedure for SPPS on a rink amide resin for the synthesis of a peptide amide. The procedure can be adapted for other resins and automated synthesizers.[11][12][13]
1. Resin Swelling:
- Place the rink amide resin (e.g., 100 mg, 0.4 mmol/g substitution) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) (1-2 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF (2 mL) to the resin.
- Agitate the mixture for 20 minutes at room temperature.
- Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 2 mL).
3. Amino Acid Coupling (for subsequent amino acids):
- In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF (1 mL).
- Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To confirm the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. This compound Coupling:
- Follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid. Note that the subsequent deprotection will require a different method (see Protocol 2).
5. Capping (Optional):
- If the coupling is incomplete after repeated attempts, cap the unreacted amino groups to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
6. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal protecting group removed (if applicable), wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry it under vacuum.
- For the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, use a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)).
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Cbz Group Deprotection on Solid Support via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a convenient and safer alternative to using hydrogen gas for the removal of the Cbz group, especially in a standard laboratory setting.[2][4]
1. Resin Preparation:
- After the final coupling step, wash the peptide-resin thoroughly with methanol (3 x 2 mL).
2. Hydrogenolysis Reaction:
- Suspend the peptide-resin in a solution of ammonium formate (4-5 equivalents based on the initial resin substitution) in methanol.
- Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10 mol% relative to the Cbz-protected amine).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.
3. Catalyst Removal and Peptide Cleavage:
- Once the deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. A pad of Celite® can be used to ensure complete removal.
- Wash the resin with methanol and then proceed with the final cleavage of the peptide from the resin as described in Protocol 1, step 6.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the therapeutic action of peptides synthesized using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of daptomycin by cyclization via a chemoselective serine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Coupling of Cbz-D-Valine with Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling reactions of N-α-Carbobenzoxy-D-Valine (Cbz-D-Valine) with other amino acids. This document outlines various coupling methodologies, presents comparative data for common coupling reagents, and offers detailed experimental protocols for both solution-phase and solid-phase peptide synthesis (SPPS).
Introduction
N-α-Cbz-D-Valine is a crucial building block in the synthesis of peptides and peptidomimetics, particularly for the incorporation of D-amino acids which can confer unique pharmacological properties such as increased metabolic stability and altered receptor binding affinities. The carbobenzoxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry, enabling controlled, stepwise peptide synthesis.[1][2] While modern peptide synthesis often employs Fmoc and Boc strategies, Cbz-protected amino acids remain highly relevant, especially in solution-phase synthesis and for specific applications in drug development.[1][2]
The bulky isopropyl side chain of valine presents a moderate degree of steric hindrance, making the choice of coupling reagent and reaction conditions critical to ensure high yields and minimize racemization.[3] These notes will address these challenges and provide practical guidance for successful coupling reactions.
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is paramount for efficient peptide bond formation. The following table summarizes the performance of common coupling reagents applicable to the coupling of this compound. The data represents typical outcomes and may vary based on the specific amino acid being coupled, the solvent, and other reaction conditions.
| Coupling Reagent Class | Coupling Reagent | Additive | Typical Coupling Time | Typical Yield (%) | Racemization Risk | Key Advantages & Considerations |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | 2-4 hours | 85-95% | Low to Moderate | Low cost; insoluble dicyclohexylurea (DCU) byproduct facilitates removal in solution-phase.[3] |
| DIC (Diisopropylcarbodiimide) | OxymaPure® | 1-2 hours | >95% | Low | Soluble byproduct is advantageous for SPPS; OxymaPure is a highly effective and non-explosive racemization suppressant.[3] | |
| EDC (EDC·HCl) | HOBt | 1-2 hours | 90-95% | Low | Water-soluble carbodiimide and byproduct, ideal for aqueous phase couplings and protein conjugation.[4][5] | |
| Aminium/Uronium Salts | HBTU | HOBt | 15-60 minutes | 90-95% | Low | Fast and efficient; a reliable choice for routine and challenging couplings. |
| HATU | HOAt | 15-60 minutes | >95% | Very Low | Highly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6] | |
| COMU | OxymaPure | 15-45 minutes | >95% | Very Low | Third-generation uronium reagent with high solubility and safety profile; often outperforms HBTU.[6] | |
| Phosphonium Salts | PyBOP® | - | 15-60 minutes | 90-95% | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[6] |
Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the coupling of this compound to an amino acid ester in solution.
Protocol 1: this compound Coupling using DCC/HOBt
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in DCM. Add NMM (1.0 eq.) and stir for 10 minutes at room temperature to liberate the free amine.
-
Activation of this compound: In a separate flask, dissolve this compound (1.05 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 eq.) dissolved in a minimal amount of DCM to the this compound solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add the prepared free amine solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitored by TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-dipeptide ester.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound in solid-phase peptide synthesis. Note that the Cbz group is not compatible with the standard Fmoc/tBu strategy due to the harsh acidic conditions required for cleavage from the resin. It is more amenable to Boc-based strategies where the final cleavage is performed with strong acids like HF or HBr in acetic acid.[1]
Protocol 2: this compound Coupling in Boc-SPPS
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF for 10 minutes. Wash again with DMF (3x).
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 eq. relative to resin loading) with DIC (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF for 5-10 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next coupling cycle or final cleavage.
Mandatory Visualizations
Experimental Workflow for Solution-Phase Coupling
Caption: Workflow for the solution-phase coupling of this compound.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship of Factors Affecting Racemization
References
Application Notes and Protocols for the Deprotection of the Carboxybenzyl (Cbz) Group from Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxybenzyl (Cbz or Z) group is a cornerstone amine protecting group in peptide synthesis and medicinal chemistry, prized for its stability across a range of chemical conditions and its versatile removal options.[1] The strategic cleavage of the Cbz group is a critical step in the synthesis of complex peptides and drug candidates. The choice of deprotection methodology is dictated by the substrate's overall structure, the presence of other sensitive functional groups, and the desired scale of the reaction.
A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups such as the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of specific amino groups within a complex peptide sequence, a crucial feature in the synthesis of modified and cyclic peptides.[2][3]
This document provides a detailed overview of the most common and effective methods for Cbz group deprotection, complete with quantitative data for comparison, detailed experimental protocols, and visualizations to guide the researcher in selecting and performing the optimal deprotection strategy.
Overview of Cbz Deprotection Methods
The primary methods for the removal of the Cbz group can be broadly categorized into three main types:
-
Catalytic Hydrogenolysis: This is the most frequently employed method due to its mild, neutral reaction conditions and generally high yields.[1] It involves the cleavage of the benzyl C-O bond using hydrogen gas or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
-
Acidic Cleavage: Strong acids can effectively cleave the Cbz group, particularly for substrates that are incompatible with hydrogenation. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are commonly used.[2]
-
Nucleophilic Displacement: For substrates bearing functionalities sensitive to both hydrogenation and strong acids, nucleophilic displacement offers a milder alternative.[4]
Data Presentation: Comparison of Cbz Deprotection Methods
The following tables summarize quantitative data for various Cbz deprotection methods, allowing for an informed selection of the most suitable protocol.
Table 1: Catalytic Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Cbz-Ala-OH | 10% Pd/C | H₂ (1 atm) | MeOH | 2 | >95 | [5] |
| Cbz-Phe-Leu-OEt | 10% Pd/C | H₂ (1 atm) | aq. TPGS-750-M | 2 | 92 (global yield for deprotection and coupling) | [5] |
| Cbz-(OBn)Tyr-OMe | 10% Pd/C | H₂ (flow) | EtOAc:EtOH:AcOH (1:1:1) | <0.1 | 83 | [6] |
| Cbz-Ile-Ala-OMe | 10% Pd/C | NaBH₄ | MeOH | 0.17 | 91 | [7] |
| N-Cbz Aniline | 10% Pd/C | NaBH₄ | MeOH | 0.08 | 98 | [7] |
Table 2: Transfer Hydrogenation
| Substrate | Hydrogen Donor | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Z-Gly | HCOOH | 10% Pd/C | MeOH | 3 | 95 | [8] |
| Z-Ala | HCOOH | 10% Pd/C | MeOH | 4 | 95 | [8] |
| Z-Val | HCOOH | 10% Pd/C | MeOH | 5 | 94 | [8] |
| Z-Phe | HCOOH | 10% Pd/C | MeOH | 3 | 95 | [8] |
| Z-Met | HCOOH | 10% Pd/C | MeOH | 8 | 89 | [8] |
Table 3: Acidic Cleavage
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Cbz-protected amine | 33% HBr/AcOH | Acetic Acid | 20 min - few hours | Typically high | [1] |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 4 h | Not specified | [9] |
| General Peptides from MBHA-resin | HBr/TFA/Thioanisole/Pentamethylbenzene | Not applicable | 60-90 min | Not specified | [10] |
Experimental Protocols
Catalytic Hydrogenolysis with H₂ Gas
This is the most common and often cleanest method for Cbz deprotection.
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH) in a reaction flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be achieved by crystallization or chromatography if necessary.
Catalytic Transfer Hydrogenation with Formic Acid
This method avoids the use of hydrogen gas, making it a safer alternative for some laboratory settings.[8]
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
Procedure:
-
To a solution of the Cbz-protected peptide in methanol, add 10% Pd/C (a 1:2 ratio of catalyst to peptide by weight is effective).[8]
-
To this suspension, add formic acid (approximately 2 mL per 0.1 mmol of substrate).[8]
-
Stir the mixture at room temperature. The reaction is typically rapid, often completing within minutes.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the catalyst through a pad of Celite®.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the deprotected peptide.[8]
Acidic Cleavage with HBr in Acetic Acid
This method is suitable for peptides that are sensitive to hydrogenation.
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in 33% HBr in acetic acid at room temperature.
-
Stir the mixture and monitor the reaction progress by TLC. Reaction times can vary from 20 minutes to a few hours.[1]
-
Upon completion, precipitate the deprotected peptide as its hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid with anhydrous diethyl ether to remove residual acid and byproducts.
-
Dry the product under vacuum.
Nucleophilic Deprotection with 2-Mercaptoethanol
This method is useful for substrates with functionalities that are sensitive to both hydrogenolysis and strong acids.[4]
Materials:
-
Cbz-protected peptide
-
Potassium phosphate (K₃PO₄)
-
2-Mercaptoethanol
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a reaction vessel, suspend the Cbz-protected peptide and potassium phosphate (K₃PO₄) in N,N-dimethylacetamide (DMAc).
-
Purge the suspension with an inert gas (e.g., argon or nitrogen).
-
Add 2-mercaptoethanol to the mixture.
-
Heat the reaction to 75 °C and stir for 24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (DCM).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The deprotection of the Cbz group is a critical transformation in peptide synthesis and drug development. The choice of the deprotection method should be carefully considered based on the nature of the peptide, the presence of other protecting groups, and the desired scale of the reaction. Catalytic hydrogenolysis remains the most general and mild method, while acidic cleavage and nucleophilic displacement provide valuable alternatives for substrates incompatible with hydrogenation. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can confidently and efficiently deprotect Cbz-protected peptides to advance their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. greentech.fr [greentech.fr]
- 6. thalesnano.com [thalesnano.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. tdcommons.org [tdcommons.org]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Hydrogenation of Cbz-D-Valine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-Carbobenzyloxy-D-Valine (Cbz-D-Valine) via catalytic hydrogenation. The information compiled herein is intended to guide researchers in setting up and executing this common yet critical synthetic transformation, ensuring high efficiency and safety.
Introduction
The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its facile removal by catalytic hydrogenation. This process, known as hydrogenolysis, cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. The reaction is clean, often quantitative, and orthogonal to many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and base-labile fluorenylmethoxycarbonyl (Fmoc) groups.
This application note focuses on the specific conditions for the hydrogenation of this compound, a crucial step in the synthesis of various chiral intermediates and active pharmaceutical ingredients.
Reaction Mechanism and Stoichiometry
The hydrogenation of this compound proceeds via a two-step mechanism. Initially, the benzyloxycarbonyl group undergoes hydrogenolysis on the surface of a palladium catalyst to form toluene and an unstable carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the desired D-Valine and carbon dioxide.
Overall Reaction:
This compound + H₂ --(Pd/C)--> D-Valine + Toluene + CO₂
Data Presentation: Experimental Conditions and Outcomes
The following tables summarize typical experimental parameters for the hydrogenation of this compound. These values are derived from established protocols for Cbz-protected amino acids and related substrates.
Table 1: Catalytic Hydrogenation with H₂ Gas
| Parameter | Condition | Typical Range | Notes |
| Catalyst | Palladium on Activated Carbon (Pd/C) | 5-10 wt% of substrate | 10% Pd/C is most common. Ensure the catalyst is handled under an inert atmosphere as it can be pyrophoric. |
| Hydrogen Source | Hydrogen Gas (H₂) | 1 atm (balloon) to 5 bar | Atmospheric pressure is sufficient for most lab-scale reactions. Higher pressure may reduce reaction time. |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | 10-20 mL per gram of substrate | Protic solvents like methanol generally accelerate the reaction rate. |
| Temperature | Room Temperature | 20-30 °C | The reaction is typically exothermic. For large-scale reactions, cooling may be necessary. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS | Reaction completion is substrate and catalyst activity dependent. |
| Work-up | Filtration through Celite® | - | The catalyst is removed by filtration. The filtrate contains the product. |
| Yield | High to Quantitative | >95% | Yields are typically very high for this clean reaction.[1] |
Table 2: Transfer Hydrogenation
| Parameter | Condition | Typical Range | Notes |
| Catalyst | Palladium on Activated Carbon (Pd/C) | 10-20 wt% of substrate | Higher catalyst loading may be required compared to H₂ gas hydrogenation. |
| Hydrogen Donor | Ammonium Formate (HCO₂NH₄), Formic Acid (HCOOH) | 2-5 equivalents | Ammonium formate is often preferred for its neutral byproducts. |
| Solvent | Methanol (MeOH), Ethanol (EtOH), DMF | 10-20 mL per gram of substrate | The choice of solvent depends on the solubility of the substrate and the hydrogen donor. |
| Temperature | Room Temperature to 60 °C | 25-60 °C | Gentle heating can accelerate the reaction, especially with formic acid. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS | Transfer hydrogenation is often faster than hydrogenation with H₂ at atmospheric pressure. |
| Work-up | Filtration, Evaporation, Extraction | - | Excess ammonium formate can be removed by washing with brine or by dialysis for larger molecules. |
| Yield | High to Quantitative | >90% | This method provides excellent yields and avoids the need for handling hydrogen gas.[1] |
Experimental Protocols
Safety Precaution: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents and oxygen. Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) and keep it wet with solvent.
Protocol 1: Catalytic Hydrogenation of this compound with Hydrogen Gas
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (50% wet with water)
-
Methanol (ACS grade)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with Celite® pad)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a stream of inert gas, carefully add 10% Pd/C (0.05-0.10 g per 1 g of substrate).
-
Add methanol (10-15 mL per 1 g of substrate).
-
Seal the flask and purge the headspace with the inert gas.
-
Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield D-Valine. The product is often of high purity and may not require further purification.
Protocol 2: Transfer Hydrogenation of this compound with Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (50% wet with water)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel with Celite® pad)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and Methanol (15-20 mL per 1 g of substrate).
-
Stir the mixture until the this compound is fully dissolved.
-
Add ammonium formate (3.0 eq).
-
Under a stream of inert gas, carefully add 10% Pd/C (0.10-0.20 g per 1 g of substrate).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of CO₂ gas and confirmed by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue can be redissolved in a suitable organic solvent and washed with brine to remove any remaining ammonium formate, then dried and concentrated to afford the final product.
Mandatory Visualizations
Caption: Reaction mechanism of this compound hydrogenation.
Caption: General experimental workflow for this compound hydrogenation.
Caption: Key parameter relationships in this compound hydrogenation.
References
Application Notes and Protocols for Cbz-D-Valine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-D-valine (Cbz-D-Valine) is a protected form of the non-proteinogenic amino acid D-valine. In medicinal chemistry, the incorporation of D-amino acids into peptide-based drug candidates is a critical strategy to enhance their therapeutic properties. The native L-amino acid configuration of peptides often renders them susceptible to rapid degradation by proteases in the body, leading to a short half-life and limited bioavailability. By strategically substituting L-amino acids with their D-enantiomers, researchers can create peptides with significantly increased stability against enzymatic degradation.[1][2]
This compound serves as a vital chiral building block for this purpose. The carbobenzyloxy (Cbz) group protects the amine functionality, preventing unwanted side reactions during peptide synthesis and allowing for the controlled incorporation of the D-valine residue into the growing peptide chain.[1][2] These D-valine containing peptides, or peptidomimetics, are explored for a wide range of therapeutic applications, including as neurotoxins for channel blocking, enzyme inhibitors, and antibacterial agents.
Key Applications of this compound
-
Enhancing Peptide Stability: The primary application of this compound is to introduce D-valine into a peptide sequence. This modification sterically hinders the approach of proteases, which are stereospecific for L-amino acids, thereby extending the in-vivo half-life of the peptide drug.[3][4][5]
-
Synthesis of Conopeptides: this compound and other protected D-amino acids are used in the solid-phase peptide synthesis (SPPS) of conotoxins.[2] These are neurotoxic peptides from the venom of marine cone snails that are potent and selective blockers of various ion channels, such as nicotinic acetylcholine receptors (nAChRs).[1][2][6] Their therapeutic potential is being actively investigated for conditions like chronic pain.[2]
-
Development of Enzyme Inhibitors: The specific stereochemistry of D-valine can be crucial for the binding affinity and inhibitory activity of a peptide-based enzyme inhibitor. This compound allows for the precise installation of this stereocenter.
-
Creation of Peptidomimetics: this compound is used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as stability and oral bioavailability.
Data Presentation: Biological Activity of D-Amino Acid Containing Peptides
The incorporation of D-amino acids, introduced using reagents like this compound, can significantly impact the biological activity of peptides. The following table summarizes the inhibitory concentrations (IC50) of several α-conotoxins, some of which contain D-amino acids, against various nicotinic acetylcholine receptor (nAChR) subtypes.
| Peptide/Analog | Target nAChR Subtype | IC50 (nM) | Reference Compound |
| α-Conotoxin GaIA | Muscle nAChR | 38 | N/A |
| α-Conotoxin AdIA | Neuronal α6/3β2β3 | 177 | N/A |
| α-Conotoxin Mr1.1 | Human α9α10 | 92.0 | N/A |
| α-Conotoxin Mr1.1[S4Dap] | Human α9α10 | 4.0 | α-Conotoxin Mr1.1 |
This data illustrates the high potency of conotoxins and how modifications, such as amino acid substitution, can further enhance this activity.
Experimental Protocols
Protocol 1: General Synthesis of a D-Valine Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general workflow for the manual synthesis of a short peptide containing a D-valine residue using this compound on a Rink Amide resin. Note that in modern automated SPPS, Fmoc-protected amino acids are more common, but the fundamental steps of coupling and deprotection are analogous.
Materials:
-
Rink Amide Resin
-
Cbz-protected amino acids (including this compound)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent for Cbz: HBr in Acetic Acid or Catalytic Hydrogenation (e.g., Pd/C, H2)
-
Cleavage Cocktail: TFA (Trifluoroacetic acid) with scavengers (e.g., water, triisopropylsilane)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if using a hybrid strategy)
-
Ninhydrin test solution
Procedure:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
If the resin is Fmoc-protected, deprotect the N-terminus by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the first Cbz-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A blue/purple color indicates incomplete coupling.
-
-
Subsequent Amino Acid Couplings (Including this compound):
-
Deprotection: The Cbz group is stable to the basic conditions used for Fmoc removal. If the previously coupled amino acid was Fmoc-protected, deprotect with 20% piperidine in DMF. If the previous amino acid was Cbz-protected, this protocol would require an orthogonal protecting group strategy. For the purpose of this protocol, we will assume a final this compound coupling to a deprotected N-terminus.
-
Coupling of this compound: Repeat step 2 with this compound. Due to the steric hindrance of the valine side chain, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.
-
-
Final Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry.
-
To remove the N-terminal Cbz group, suspend the resin in a solution of HBr in acetic acid (e.g., 33% HBr in AcOH) and stir for 1-2 hours. Alternatively, for a milder deprotection, catalytic hydrogenation can be used if the peptide sequence is compatible.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and stir for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Signaling Pathway: α-Conotoxin Antagonism of nAChRs
Caption: Antagonistic action of α-conotoxins at the neuromuscular junction.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
References
- 1. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Structure-Activity Relationship of α-Conotoxin Mr1.1 at the Human α9α10 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Cbz-D-Valine into Unnatural Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide backbones is a powerful strategy in drug discovery and development. Introducing D-amino acids, such as Carbobenzoxy-D-Valine (Cbz-D-Valine), can significantly enhance the therapeutic potential of peptides. The primary advantages of this modification include increased stability against enzymatic degradation, improved bioavailability, and the potential for unique biological activities not observed with their L-amino acid counterparts.[1][2] This document provides detailed application notes and protocols for the successful incorporation of this compound into unnatural peptide backbones using solid-phase peptide synthesis (SPPS).
Key Applications of Peptides Containing this compound
The introduction of D-amino acids like this compound can be beneficial in various therapeutic areas:
-
Antimicrobial Peptides (AMPs): Enhanced stability against bacterial proteases can prolong the antimicrobial activity of the peptide.[2]
-
Neuropeptides: Increased half-life in plasma is crucial for neuropeptides that need to cross the blood-brain barrier or have sustained action in the central nervous system.
-
Enzyme Inhibitors: D-amino acids can alter the conformation of the peptide, leading to a better fit and stronger inhibition of target enzymes.
-
Hormone Analogs: Resistance to degradation can lead to more potent and longer-acting hormone therapies.[1]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the incorporation of D-amino acids and the properties of the resulting peptides.
Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS
| Coupling Reagent | Amino Acid | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| HBTU/HOBt | Boc-Val-OH | 60 | >99 | (Nowick, 2020) |
| HATU/HOAt | Fmoc-Val-OH | 30 | >99 | (Nowick, 2020) |
| DIC/HOBt | Boc-Val-OH | 120 | ~98 | (Young et al., 1990) |
| PyBOP | Fmoc-Val-OH | 60 | >99 | (Albericio et al., 2000) |
Table 2: Enzymatic Stability of Peptides Containing D-Amino Acids
| Peptide | Modificaiton | Assay Condition | Half-life (t½) | Reference |
| L-peptide (control) | None | Human Serum | < 1 hour | (Cavaco et al., 2021) |
| D-amino acid substituted peptide | Single D-amino acid | Human Serum | > 24 hours | (Cavaco et al., 2021) |
| Retro-inverso peptide | All D-amino acids | Human Serum | > 48 hours | (Cavaco et al., 2021) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) for a Peptide Incorporating a C-terminal D-Valine
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Ala-Leu-Gly-Phe-D-Val-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-D-Val-OH
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin in the SPPS vessel.
-
Add 5 mL of DMF and swell the resin for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid (Fmoc-D-Val-OH) Loading:
-
Dissolve Fmoc-D-Val-OH (4 equivalents), DIC (4 equivalents), and Oxyma Pure (4 equivalents) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ala-OH):
-
Repeat the following cycle for each amino acid:
-
Activation: Dissolve the Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and Oxyma Pure (4 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1 hour.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test. If positive, repeat the coupling step.
-
Fmoc Deprotection: Perform the deprotection as described in step 3.
-
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Ala), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Shake for 30 minutes.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add 5 mL of the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the solution into a cold diethyl ether solution to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Protocol 2: N-terminal Capping with this compound in Fmoc-SPPS
This protocol describes the final coupling step to add this compound to the N-terminus of a peptide synthesized on a solid support using the Fmoc/tBu strategy.
Procedure:
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection of the N-terminal amino acid of the peptide-resin as described in Protocol 1, Step 3.
-
Thoroughly wash the resin with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and vortex for 1 minute.
-
-
Coupling of this compound:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the valine side chain and the Cbz group, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads), a second coupling is necessary. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Cleavage and Deprotection:
-
Proceed with the cleavage and deprotection of the peptide from the resin as described in Protocol 1, Step 6. The Cbz group is typically stable to the standard TFA cleavage cocktail used in Fmoc-SPPS.
-
Protocol 3: Enzymatic Stability Assay in Human Serum
This protocol is used to assess the stability of the synthesized peptide in the presence of proteases found in human serum.
Materials:
-
Purified peptide (L- and D-Valine containing versions)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 450 µL of human serum to achieve a final peptide concentration of 100 µg/mL.
-
Prepare a control sample by mixing 50 µL of the peptide stock solution with 450 µL of PBS.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 50 µL aliquot from each incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
To each 50 µL aliquot, add 100 µL of ACN containing 1% TFA to stop the enzymatic degradation and precipitate the serum proteins.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes.
-
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the peak area of the intact peptide at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide in serum.
-
Visualizations
Signaling Pathway of a Cationic Antimicrobial Peptide
The following diagram illustrates a simplified signaling pathway for the disruptive action of a cationic antimicrobial peptide on a bacterial cell membrane, a common application for peptides containing D-amino acids for enhanced stability.
Experimental Workflow for Synthesis and Purification
This diagram outlines the major steps in the synthesis, purification, and analysis of a peptide containing this compound.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Valine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Solution-phase peptide synthesis remains a cornerstone technique for the production of peptides, particularly for large-scale synthesis and for peptides that are challenging to assemble on a solid support. The use of the Carbobenzoxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas, was a seminal development in the field of peptide chemistry, enabling controlled, stepwise peptide elongation.
This document focuses on the application of Cbz-D-Valine as a building block in solution-phase peptide synthesis. The incorporation of D-amino acids, such as D-Valine, is a critical strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, thereby improving their bioavailability and in vivo half-life. This compound is a valuable reagent for introducing a D-configured valine residue at a specific position within a peptide sequence.
The general workflow for utilizing this compound in a dipeptide synthesis involves three key stages:
-
Coupling: The carboxylic acid of N-terminally protected this compound is activated and reacted with the free amino group of a C-terminally protected amino acid ester (e.g., Glycine methyl ester). Common coupling agents for this step include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[1]
-
Purification: The resulting protected dipeptide is purified from byproducts and unreacted starting materials. In the case of DCC coupling, the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[1] Subsequent purification typically involves aqueous washes and recrystallization.
-
Deprotection: The Cbz group can be selectively removed under mild conditions by catalytic hydrogenation, yielding the free N-terminus of the dipeptide, which can then be used in a subsequent coupling step to further elongate the peptide chain.
Experimental Protocols
Protocol 1: Synthesis of Cbz-D-Valyl-Glycine Methyl Ester
This protocol describes the coupling of this compound with Glycine methyl ester hydrochloride using DCC and HOBt.
Materials and Reagents:
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution in an ice bath and add N-Methylmorpholine (1.0 equivalent) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the solution of this compound and HOBt, add a solution of DCC (1.05 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 30 minutes at 0°C.
-
Peptide Bond Formation: Add the pre-neutralized Glycine methyl ester solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup:
-
Cool the reaction mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Cbz-D-Valyl-Glycine methyl ester as a white solid.
Protocol 2: N-Terminal Cbz Deprotection of Cbz-D-Valyl-Glycine Methyl Ester
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation.
Materials and Reagents:
-
Cbz-D-Valyl-Glycine methyl ester
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-D-Valyl-Glycine methyl ester in methanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the suspension vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, D-Valyl-Glycine methyl ester. The product can be used in the next coupling step without further purification if deemed sufficiently pure.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Cbz-D-Valyl-Glycine Methyl Ester as described in Protocol 1.
| Parameter | Value |
| Starting Material (this compound) | 1.0 equivalent |
| Coupling Agent | DCC/HOBt |
| Product: | Cbz-D-Valyl-Glycine Methyl Ester |
| Theoretical Yield | Calculated based on starting material |
| Actual Yield | Typically 80-90% |
| Melting Point | Dependent on purity, expected for similar Cbz-dipeptide esters to be in the range of 100-120°C |
| Appearance | White crystalline solid |
Visualizations
Caption: Workflow for the synthesis of Cbz-D-Val-Gly-OMe.
Caption: Peptide chain elongation cycle post-synthesis.
References
Application Notes and Protocols for Monitoring Cbz-D-Valine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-D-valine (Cbz-D-Valine) is a critical building block in the synthesis of peptides and other pharmaceutical compounds. The carboxybenzyl (Cbz) protecting group is instrumental in preventing unwanted side reactions at the amine terminus during chemical synthesis.[1] Effective monitoring of reactions involving this compound is essential to ensure optimal yield, purity, and efficiency of the synthetic process. This document provides detailed application notes and protocols for the real-time monitoring of this compound reactions, with a primary focus on its use in peptide synthesis. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Key Analytical Techniques
A variety of analytical techniques can be employed to monitor the progress of this compound reactions. The choice of method often depends on the specific reaction conditions, the required level of detail, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. By monitoring the decrease in starting materials (this compound and the nucleophile) and the increase in the product, one can accurately determine the reaction kinetics and endpoint.[2] Due to the polar nature of amino acids and peptides, reversed-phase HPLC is a commonly used method.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture. In-situ or online NMR monitoring allows for real-time observation of the disappearance of reactant signals and the appearance of product signals, offering insights into reaction kinetics and the formation of any intermediates or byproducts.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying reactants, products, and impurities, even at very low concentrations.[3][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the formation and disappearance of specific functional groups. For example, the formation of an amide bond during peptide synthesis can be tracked by the appearance of characteristic amide I and amide II bands.
Representative Reaction: Peptide Bond Formation
For the purpose of these application notes, we will focus on the monitoring of a representative peptide coupling reaction: the formation of the dipeptide Cbz-D-Valyl-Glycine Methyl Ester from this compound and Glycine Methyl Ester.
Reaction Scheme:
This compound + Glycine Methyl Ester --(Coupling Agent)--> Cbz-D-Valyl-Glycine Methyl Ester
Data Presentation
The following tables summarize representative quantitative data obtained from monitoring the peptide coupling reaction of this compound and Glycine Methyl Ester using various analytical techniques.
Table 1: HPLC Monitoring of Cbz-D-Val-Gly-OMe Synthesis
| Reaction Time (minutes) | This compound (%) | Glycine Methyl Ester (%) | Cbz-D-Val-Gly-OMe (%) |
| 0 | 100 | 100 | 0 |
| 15 | 75.2 | 76.1 | 24.8 |
| 30 | 51.8 | 52.5 | 48.2 |
| 60 | 23.5 | 24.1 | 76.5 |
| 120 | 5.1 | 5.5 | 94.9 |
| 240 | <1 | <1 | >99 |
Table 2: Quantitative NMR Analysis of Reaction Conversion
| Reaction Time (minutes) | Reactant Signal Integral (Normalized) | Product Signal Integral (Normalized) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.55 | 0.45 | 45 |
| 60 | 0.28 | 0.72 | 72 |
| 120 | 0.06 | 0.94 | 94 |
| 180 | <0.01 | >0.99 | >99 |
Table 3: LC-MS/MS Quantitation of Reactants and Product
| Time (min) | This compound (ng/mL) | Glycine Methyl Ester (ng/mL) | Cbz-D-Val-Gly-OMe (ng/mL) |
| 0 | 1000 | 500 | 0 |
| 20 | 680 | 340 | 320 |
| 40 | 410 | 205 | 590 |
| 80 | 150 | 75 | 850 |
| 160 | 20 | 10 | 980 |
Table 4: FTIR Peak Area Analysis for Amide Bond Formation
| Reaction Time (minutes) | Carboxylic Acid O-H Stretch (~3000 cm⁻¹) Peak Area | Amide I (C=O Stretch) (~1650 cm⁻¹) Peak Area |
| 0 | 1.00 (Normalized) | 0.00 |
| 30 | 0.62 | 0.38 |
| 60 | 0.35 | 0.65 |
| 120 | 0.08 | 0.92 |
| 240 | <0.01 | 0.99 |
Experimental Protocols
Protocol 1: HPLC Monitoring of Peptide Coupling
Objective: To monitor the progress of the reaction between this compound and Glycine Methyl Ester by quantifying the consumption of reactants and the formation of the dipeptide product.
Materials:
-
This compound
-
Glycine Methyl Ester Hydrochloride
-
Coupling agent (e.g., DCC, HBTU)
-
Base (e.g., DIEA, NMM)
-
Solvent (e.g., DMF, DCM)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., dilute acetic acid in water)
Procedure:
-
Set up the peptide coupling reaction in a reaction vessel with stirring.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in the quenching solution to prevent further reaction.
-
Filter the quenched sample through a 0.22 µm syringe filter.
-
Inject a known volume (e.g., 10 µL) of the filtered sample onto the HPLC system.
-
Run a gradient elution method, for example: 5% to 95% B over 15 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the Cbz group).
-
Identify the peaks corresponding to this compound, Glycine Methyl Ester (if UV active or derivatized), and the dipeptide product based on retention times of standard compounds.
-
Calculate the peak areas for each component at each time point.
-
Determine the percentage of each component relative to the total integrated peak area to monitor the reaction progress.
Protocol 2: In-Situ NMR Monitoring
Objective: To observe the real-time conversion of this compound to the dipeptide product using NMR spectroscopy.
Materials:
-
This compound
-
Glycine Methyl Ester Hydrochloride
-
Coupling agent
-
Base
-
Deuterated solvent (e.g., DMF-d7, CDCl3)
-
NMR spectrometer with a suitable probe
Procedure:
-
In an NMR tube, dissolve this compound, Glycine Methyl Ester Hydrochloride, and the base in the deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the starting materials.
-
Initiate the reaction by adding the coupling agent to the NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).
-
Monitor the disappearance of characteristic proton signals of this compound (e.g., the alpha-proton) and the appearance of new signals corresponding to the dipeptide product.
-
Integrate the signals of a non-overlapping proton from both a reactant and the product.
-
Calculate the reaction conversion at each time point by comparing the relative integrals of the reactant and product signals.
Protocol 3: LC-MS/MS Quantitative Analysis
Objective: To accurately quantify the concentrations of this compound and the dipeptide product in the reaction mixture over time.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
All materials listed in the HPLC protocol
-
Internal standard (e.g., a stable isotope-labeled analog)
Procedure:
-
Follow steps 1-4 of the HPLC protocol.
-
Prior to injection, spike the filtered sample with a known concentration of the internal standard.
-
Inject the sample into the LC-MS/MS system.
-
Use the same chromatographic conditions as the HPLC method.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound, the dipeptide, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Generate calibration curves for this compound and the dipeptide product using standards of known concentrations.
-
Quantify the concentration of each analyte in the reaction samples by comparing their peak area ratios to the internal standard against the calibration curves.
Protocol 4: FTIR Reaction Monitoring
Objective: To track the formation of the amide bond by observing changes in the infrared spectrum.
Materials:
-
FTIR spectrometer with an appropriate sample cell (e.g., ATR probe)
-
All reaction components as described previously
Procedure:
-
Acquire a background spectrum of the solvent.
-
Acquire a spectrum of the initial reaction mixture before the addition of the coupling agent.
-
Initiate the reaction and begin acquiring spectra at regular intervals.
-
Monitor the decrease in the broad O-H stretch of the carboxylic acid group of this compound (around 3000 cm⁻¹) and the appearance of the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.[8]
-
Process the spectra to calculate the area of the relevant peaks at each time point.
-
Plot the change in peak area over time to monitor the reaction progress.
Visualizations
Caption: General experimental workflow for monitoring this compound reactions.
Caption: Workflow for HPLC analysis of a this compound reaction sample.
Caption: Simplified pathway of a peptide coupling reaction with this compound.
Conclusion
The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring the progress of reactions involving this compound. The choice of technique will depend on the specific requirements of the study, with HPLC offering excellent quantitative capabilities, NMR providing real-time structural insights, LC-MS delivering high sensitivity and specificity, and FTIR allowing for the direct observation of bond formation. By implementing these protocols, researchers can effectively optimize reaction conditions, ensure product quality, and gain a deeper understanding of the reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with Cbz-D-Valine in organic solvents.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cbz-D-Valine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white crystalline solid. It is generally soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and Dimethyl Sulfoxide (DMSO).[1] Its solubility in alcohols like methanol and ethanol is also high.[2] However, it is sparingly soluble in water and non-polar solvents like petroleum ether.[3]
Q2: I'm observing poor solubility in a solvent where it's expected to be soluble. What are the initial checks?
A2: Several factors can influence solubility:
-
Purity of the Compound: Impurities can significantly alter solubility characteristics. Ensure you are using a high-purity grade of this compound.
-
Purity of the Solvent: The presence of water or other contaminants in your organic solvent can decrease the solubility of hydrophobic compounds like this compound.
-
Temperature: Solubility is often temperature-dependent. Ensure your solvent and compound are at the expected experimental temperature. Room temperature can fluctuate, affecting dissolution.
-
Physical Form: The compound's physical form (e.g., fine powder vs. large crystals) can affect the rate of dissolution. A finer powder has a greater surface area and will dissolve faster.
Q3: Can pH be adjusted to improve the solubility of this compound in organic media?
A3: While pH is a critical factor for solubility in aqueous solutions, its impact in anhydrous organic solvents is minimal.[4] However, if your organic solvent has a significant amount of water, or if you are working in a mixed aqueous-organic system, adjusting the pH away from the isoelectric point (pI) can enhance solubility. For this compound, which has an acidic carboxylic acid group, adding a non-nucleophilic organic base can deprotonate it, forming a more soluble salt.
Solubility Data Overview
The following table summarizes the qualitative solubility of this compound in various common organic solvents. Quantitative data is often not readily published, but this provides a general guideline.
| Solvent | Chemical Class | Qualitative Solubility | Reference |
| Dichloromethane (DCM) | Chlorinated | Soluble | [1] |
| Chloroform | Chlorinated | Soluble | [1] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | [1] |
| Acetone | Ketone | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [1] |
| Methanol (MeOH) | Alcohol | Highly Soluble | [2] |
| Ethanol (EtOH) | Alcohol | Highly Soluble | [2][5] |
| Tetrahydrofuran (THF) | Ether | Soluble | [3] |
| Water | Aqueous | Sparingly Soluble | [2] |
| Petroleum Ether | Hydrocarbon | Poorly Soluble / Insoluble | [3] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
dot
Caption: Troubleshooting workflow for this compound solubility issues.
Problem: My this compound won't dissolve in DCM, even though it's listed as soluble.
Solution Path:
-
Increase Surface Area & Energy: Before adding more solvent, ensure the solid is finely powdered. Use a mortar and pestle if necessary. Then, ensure vigorous stirring. If stirring is insufficient, sonication can be highly effective at breaking up aggregates and increasing the dissolution rate.[6][7]
-
Apply Gentle Heat: this compound has a melting point of 58-60°C.[1] Gently warming the mixture to 30-40°C can significantly increase solubility without risking degradation. Always monitor the temperature.
-
Check Solvent Quality: Ensure your DCM is anhydrous. Water contamination can reduce the solubility of organic solutes. Using a fresh bottle or a properly dried solvent can resolve the issue.
Problem: The compound dissolves upon heating, but crashes out of solution when cooled to room temperature for my reaction.
Solution Path:
-
Metastable Solution: You have created a supersaturated solution, which is unstable at lower temperatures. Your required concentration may be above the solubility limit at room temperature.
-
Use a Co-solvent: This is a powerful technique. Add a small volume of a stronger, miscible solvent in which this compound is highly soluble, such as DMSO or DMF.[7] This can increase the overall solvating power of the solvent system and keep the compound in solution at lower temperatures. Be sure the co-solvent is compatible with your downstream reaction chemistry.
-
Re-evaluate Concentration: If possible, consider if your reaction can be run at a slightly lower concentration that is within the solubility limits at the desired temperature.
Key Experimental Protocols
Protocol 1: Solubility Enhancement by Sonication
-
Weigh the required amount of this compound powder into a suitable flask.
-
Add the desired volume of the primary organic solvent.
-
Place the flask in a laboratory ultrasonic bath.
-
Turn on the sonicator. The ultrasonic waves will provide high-frequency agitation, breaking apart solid particles and enhancing dissolution.
-
Monitor the solution for clarity. Sonication for 5-15 minutes is typically sufficient for difficult-to-dissolve solids.
-
If the solid persists, combine sonication with gentle warming as described below.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Add the this compound to your reaction vessel.
-
Add a minimal amount of a strong, polar solvent in which the compound is highly soluble (e.g., 1-5% of the total final volume with DMSO).
-
Stir or swirl the mixture until the this compound is fully dissolved in the strong solvent, forming a concentrated stock.
-
Slowly, while stirring, add the primary (less polar) reaction solvent to dilute the mixture to the final desired concentration. Adding the weaker solvent slowly to the dissolved concentrate helps prevent precipitation.
dot
Caption: Relationship between experimental actions and factors affecting solubility.
Protocol 3: Recrystallization for Purity Enhancement
If impurities are suspected to be the cause of solubility issues, recrystallization can be performed to purify the this compound.
-
Solvent Selection: Choose a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common system is Ethyl Acetate / Petroleum Ether.[3]
-
Dissolution: Dissolve the this compound in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (petroleum ether) to the hot solution until it just begins to turn cloudy (the saturation point).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold petroleum ether, and dry them under a vacuum.
References
- 1. This compound | 1685-33-2 [chemicalbook.com]
- 2. Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
common side reactions in Cbz-D-Valine coupling and how to avoid them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the coupling of Cbz-D-Valine in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific side reactions and provides strategies to mitigate them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Peptide | • Formation of N-acylurea: The activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. This is a common side reaction with carbodiimide coupling reagents. • Incomplete reaction: The coupling reaction may not have gone to completion due to steric hindrance, aggregation, or insufficient reaction time. | • Optimize reaction conditions: Use low temperatures for carbodiimide-mediated couplings to minimize the rearrangement to N-acylurea. • Choice of solvent: Employ solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to reduce N-acylurea formation. • Use of additives: Add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine. • Alternative coupling reagents: Consider using phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU, COMU) which are known for higher coupling efficiencies and lower risks of N-acylurea formation.[1] |
| Presence of Diastereomeric Impurities (Racemization) | • Oxazolone formation: The activated this compound can form an oxazolone intermediate, which is prone to epimerization at the chiral center. • Base-catalyzed epimerization: The presence of excess base can lead to the abstraction of the alpha-proton, causing racemization. | • Use of additives: HOBt and its derivatives (e.g., HOAt) are highly effective in suppressing racemization by minimizing the lifetime of the highly reactive O-acylisourea and promoting a more favorable reaction pathway.[2] • Control of base: Use a tertiary amine base like N-methylmorpholine (NMM) instead of triethylamine (TEA) if a base is required, as it is generally less prone to causing racemization. Avoid using an excess of base. • Alternative coupling reagents: Uronium salts like HATU and COMU have been shown to reduce the extent of racemization compared to carbodiimides alone.[1] |
| Formation of an Unexpected Byproduct with a Molecular Weight Corresponding to the Coupled Amino Acid and the Coupling Reagent | • N-acylurea formation: As mentioned above, this is a common byproduct when using carbodiimide reagents like DCC or EDC. | • Optimize reaction conditions and use additives: As detailed above, lower temperatures, non-polar solvents, and the addition of HOBt or OxymaPure are effective strategies. • Use of water-soluble carbodiimides: If using a carbodiimide, consider a water-soluble one like EDC. The resulting N-acylurea will also be water-soluble, facilitating its removal during aqueous workup. |
| Difficulty in Purifying the Final Peptide | • Presence of dicyclohexylurea (DCU): If using dicyclohexylcarbodiimide (DCC), the DCU byproduct is often insoluble in common organic solvents and can be difficult to remove. | • Filtration: DCU can often be removed by filtration. • Alternative carbodiimide: Use a carbodiimide that forms a soluble urea byproduct, such as diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using carbodiimides like DCC or EDC for this compound coupling?
The most prevalent side reaction is the formation of N-acylurea. This occurs when the activated intermediate, O-acylisourea, undergoes an intramolecular rearrangement to form a stable and unreactive N-acylurea, which reduces the yield of the desired peptide.[3]
Q2: How can I minimize racemization during the coupling of this compound?
To minimize racemization, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives convert the initial activated species into an active ester that is less susceptible to racemization. Additionally, careful control of the amount and type of base used is crucial.
Q3: Are there better coupling reagents than DCC for this compound?
While DCC is a classic and effective coupling reagent, newer phosphonium and uronium salt-based reagents often offer advantages. Reagents like HBTU, HATU, and COMU are known for their high coupling efficiency, faster reaction times, and lower incidence of side reactions, including racemization.[1] COMU, in particular, is also noted for its enhanced safety profile.
Q4: What is the role of HOBt in the coupling reaction?
HOBt plays a dual role in carbodiimide-mediated coupling reactions. Firstly, it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into an HOBt-ester. This new intermediate is more stable towards rearrangement to N-acylurea. Secondly, the HOBt-ester is highly reactive towards the amine component of the reaction, facilitating the desired amide bond formation while suppressing racemization.
Q5: Can the solvent choice affect the outcome of the coupling reaction?
Yes, the choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF can sometimes promote side reactions such as N-acylurea formation. Less polar solvents like dichloromethane (DCM) are often preferred for carbodiimide-mediated couplings to minimize this side reaction.
Quantitative Data Summary
The following table provides an illustrative comparison of different coupling methods for a typical this compound coupling. The values are representative and can vary based on specific reaction conditions, substrates, and scales. A direct comparative study for this compound was not found in the provided search results, so this table is a qualitative summary based on general findings in peptide chemistry.
| Coupling Method | Typical Yield (%) | Relative Racemization Level | N-acylurea Formation | Notes |
| DCC | 60-80 | Moderate to High | Significant | Prone to N-acylurea formation and racemization without additives. DCU byproduct is insoluble. |
| DCC/HOBt | 80-95 | Low | Low | HOBt effectively suppresses racemization and N-acylurea formation. |
| EDC/HOBt | 85-95 | Low | Low | Similar to DCC/HOBt, but the urea byproduct is water-soluble, simplifying purification. |
| HBTU/Base | 90-98 | Very Low | None | High coupling efficiency and low racemization.[4] |
| HATU/Base | 90-98 | Very Low | None | Similar to HBTU, often used for sterically hindered couplings. |
| COMU/Base | 90-98 | Very Low | None | High efficiency, good solubility, and a safer alternative to benzotriazole-based reagents. |
Experimental Protocols
Protocol: Coupling of this compound to an Amino Acid Ester using EDC and HOBt
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester (e.g., Glycine methyl ester hydrochloride).
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Starting Materials:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (or DMF).
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
-
Neutralization of the Amino Acid Ester:
-
To the suspension of the amino acid ester hydrochloride, add NMM (1.1 equivalents) dropwise while stirring. Stir for 10-15 minutes at room temperature to ensure complete neutralization.
-
-
Combining Reactants:
-
Add the solution of the free amino acid ester to the solution of this compound and HOBt.
-
-
Initiation of the Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted this compound and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude peptide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Visualizations
Desired Peptide Coupling Pathway
Caption: Desired reaction pathway for this compound coupling mediated by a carbodiimide and HOBt.
Side Reaction Pathways
Caption: Common side reaction pathways in carbodiimide-mediated this compound coupling.
References
- 1. jpt.com [jpt.com]
- 2. Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
optimizing yield and purity in Cbz-D-Valine synthesis
Welcome to the Technical Support Center for the synthesis of N-Carbobenzyloxy-D-Valine (Cbz-D-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yield and purity. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Schotten-Baumann reaction. This involves the protection of the amino group of D-valine by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] The reaction is typically carried out in a biphasic system, consisting of an aqueous and an organic solvent, under alkaline conditions.[1][2]
Q2: Why is pH control critical during the synthesis of this compound?
A2: Maintaining the correct pH is crucial for several reasons. The reaction requires a basic medium to deprotonate the amino group of D-valine, making it nucleophilic enough to attack the benzyl chloroformate. However, if the pH is too high, it can lead to the rapid hydrolysis of the benzyl chloroformate reagent, reducing the yield.[3][4] An optimal pH range, typically between 9 and 10, is recommended to balance the nucleophilicity of the amino acid and the stability of the protecting agent.[1]
Q3: What are the common side reactions to be aware of during this compound synthesis?
A3: The primary side reaction of concern is racemization, which is the loss of stereochemical integrity at the alpha-carbon of the D-valine, potentially leading to the formation of the undesired Cbz-L-Valine enantiomer. This can be influenced by the choice of base, solvent, and temperature. Another potential issue is the hydrolysis of benzyl chloroformate, which competes with the desired acylation reaction.[3][4]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective method for purifying this compound is crystallization.[1][5] Following the reaction, an acidic workup protonates the carboxylate, and the product is extracted into an organic solvent. The crude product, which may be an oil, can then be crystallized from a suitable solvent system, such as ethyl acetate/hexane or ethyl acetate/petroleum ether.[5] For challenging purifications or to remove trace impurities, flash column chromatography using silica gel is also a viable option.[5]
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: The purity and identity of this compound can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity and to quantify any impurities. To determine the enantiomeric purity and check for racemization, a chiral HPLC method is necessary.[6][7] The structure of the compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and its melting point can be compared to the literature value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of Benzyl Chloroformate: The pH of the reaction mixture may be too high, or the addition of benzyl chloroformate may be too slow. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing of the biphasic system. 3. Loss during Workup: The product may not have been fully extracted from the aqueous layer. | 1. Control pH: Maintain the pH between 9 and 10. Add the base and benzyl chloroformate dropwise and simultaneously to ensure the benzyl chloroformate reacts with the amino acid rather than hydrolyzing.[3][4] 2. Optimize Reaction Conditions: Ensure vigorous stirring to facilitate the reaction between the two phases. Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC if possible. 3. Extraction Efficiency: Ensure the aqueous layer is acidified to a pH of around 2 before extraction to fully protonate the carboxylic acid.[8] Use an adequate volume of organic solvent and perform multiple extractions. |
| Product is an Oil and Does Not Crystallize | 1. Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can inhibit crystallization. 2. Supersaturation: The solution may be too concentrated. 3. Incorrect Solvent System: The chosen solvent system may not be optimal for inducing crystallization. | 1. Purify Further: If impurities are suspected, consider purification by flash column chromatography before attempting crystallization again. Ensure the crude product is thoroughly dried under vacuum to remove residual solvents.[9] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure this compound can also initiate crystallization.[5] 3. Optimize Crystallization Solvent: Use a binary solvent system like ethyl acetate/hexane. Dissolve the oil in a minimum amount of the more polar solvent (ethyl acetate) and slowly add the less polar solvent (hexane) until the solution becomes turbid, then allow it to cool slowly.[5] |
| Low Enantiomeric Purity (Racemization) | 1. Base Strength and Concentration: Stronger bases and higher concentrations can increase the rate of racemization.[2] 2. High Reaction Temperature: Elevated temperatures can promote racemization. | 1. Choice of Base: Use a weaker base such as sodium carbonate or sodium bicarbonate instead of a strong base like sodium hydroxide.[1] Use the minimum amount of base necessary to maintain the optimal pH. 2. Temperature Control: Perform the reaction at a low temperature, typically between 0 and 5 °C, to minimize the risk of racemization.[10] |
| Presence of Benzyl Alcohol Impurity | Hydrolysis of Benzyl Chloroformate: This byproduct forms when benzyl chloroformate reacts with water or hydroxide ions. | Aqueous Wash: During the workup, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities, and subsequent water washes will help remove water-soluble impurities like benzyl alcohol. If it persists, purification by column chromatography may be necessary. |
Data on Reaction Parameter Optimization
While precise quantitative data for every possible combination of reaction parameters is highly dependent on specific laboratory conditions, the following table summarizes the general impact of key parameters on the yield and purity of this compound synthesis.
| Parameter | Condition | Impact on Yield | Impact on Purity | Rationale |
| Base | Weak Base (e.g., NaHCO₃, Na₂CO₃) | Generally good | Higher enantiomeric purity | Minimizes the risk of racemization.[1][2] |
| Strong Base (e.g., NaOH) | Can be high, but risk of decrease | Potential for lower enantiomeric purity | Increases the rate of benzyl chloroformate hydrolysis if not carefully controlled, and can promote racemization.[3][4] | |
| Solvent | Biphasic (Water/Organic Solvent) | Typically high | Good | Allows for easy separation of the product and neutralization of the acid byproduct.[2] |
| Anhydrous Organic Solvent with Organic Base | Can be very high (>95%) | High, with low epimerization (<0.5%) | Provides a homogeneous reaction environment but requires careful control of anhydrous conditions. | |
| Temperature | Low (0-5 °C) | Optimal | High | Minimizes side reactions, including hydrolysis of benzyl chloroformate and racemization.[10] |
| Room Temperature or Higher | May decrease | May decrease | Increases the rate of side reactions.[11] | |
| pH | 9-10 | Optimal | High | Balances the need for a deprotonated amino group with the stability of the benzyl chloroformate.[1] |
| > 10 | Decreases | May decrease | Leads to significant hydrolysis of benzyl chloroformate.[3][4] |
Experimental Protocols
Protocol 1: this compound Synthesis using Sodium Carbonate
This protocol is based on a standard Schotten-Baumann procedure.
Materials:
-
D-Valine
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend D-Valine in water in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add a solution of sodium carbonate in water to the D-Valine suspension.
-
While maintaining the low temperature and stirring vigorously, add benzyl chloroformate dropwise.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate (perform at least two extractions).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may be a colorless oil or a white solid.[8]
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound (EVT-247712) | 1685-33-2 [evitachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 6. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
troubleshooting incomplete deprotection of the Cbz group.
Welcome to the technical support center for troubleshooting issues related to the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the deprotection of Cbz-protected amines.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete catalytic hydrogenation is a common issue that can be attributed to several factors:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2] Even substrates containing sulfur can present challenges.[2][3]
-
Solution: Ensure the starting material and solvents are of high purity.[4] If the substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][3] In some cases, increasing the catalyst loading or adding fresh catalyst can help drive the reaction to completion.[1][4]
-
-
Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminishes with age.[1][4]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for particularly stubborn substrates.[1][4]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical to ensure the substrate has access to the catalyst's surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Using acetic acid as a solvent can facilitate the reaction by protonating the heteroatom of the amine or alcohol being deprotected.[2]
-
Question 2: I am observing side products from the reduction of other functional groups during catalytic hydrogenation. How can I improve selectivity?
Answer: Non-selective reduction is a known challenge, as catalytic hydrogenation can also reduce other sensitive functional groups like alkenes, alkynes, nitro groups, and aryl halides.[1][5][6]
-
Solution 1: Transfer Hydrogenolysis. This method often provides better selectivity compared to using hydrogen gas.[1][5] Common hydrogen donors include ammonium formate, triethylsilane, or cyclohexadiene.[1][7][8] This approach avoids the need for pressurized H₂ gas, making it safer for larger-scale reactions.[5]
-
Solution 2: Catalyst Modification. A Pd/C catalyst can be treated with ethylenediamine to form a complex, [Pd/C(en)], which chemoselectively hydrogenates many reducible functionalities without removing O-benzyl or N-Cbz groups.[9]
-
Solution 3: Alternative Deprotection Method. If selectivity remains an issue, switching to a non-reductive method like mild acidic cleavage (e.g., AlCl₃ in HFIP) or nucleophilic cleavage is recommended.[1][5]
Question 3: My substrate is sensitive to hydrogenation. What are the best alternative deprotection methods?
Answer: For substrates containing reducible functional groups (alkenes, aryl halides, etc.) or catalyst poisons (sulfur), several alternative methods are effective:
-
Acidic Cleavage (Acidolysis): This is a valuable alternative when hydrogenation is not feasible.[5]
-
Strong Acids: HBr in acetic acid is a common and effective system.[5][10] However, these conditions are harsh and may cleave other acid-labile protecting groups.[5]
-
Mild Lewis Acids: A combination of AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a mild and highly selective method that can be performed at room temperature and tolerates many sensitive functional groups.[1][7][10]
-
-
Nucleophilic Cleavage: This method is highly selective and ideal for sensitive substrates.
Question 4: I am using HBr in acetic acid for deprotection, but I'm getting N-acetylation as a side reaction. How can this be avoided?
Answer: The free amine generated after deprotection can be acetylated by the acetic acid solvent, especially at higher temperatures.[1][11]
-
Solution 1: Use a Non-nucleophilic Acid/Solvent System. Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[1][12] Trifluoroacetic acid (TFA) can also be used, but it is a much stronger acid.[1][13]
-
Solution 2: Avoid High Temperatures. If possible, run the reaction at a lower temperature to minimize the rate of the acetylation side reaction.
-
Solution 3: Alternative Method. Switch to a milder, non-acetylating method such as AlCl₃/HFIP cleavage or catalytic hydrogenation if the substrate allows.[1]
Cbz Deprotection Method Comparison
The following table summarizes the most common methods for Cbz deprotection, highlighting their advantages and potential limitations.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Troubleshooting |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][5] | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides); catalyst poisoning by sulfur; safety concerns with H₂ gas.[1][5][13] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Safer than H₂ gas, often more selective.[1][5] | Can still reduce some sensitive functional groups.[5] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Effective and relatively fast; good for substrates incompatible with hydrogenation.[5][10] | Harsh conditions; potential for acylation by solvent; can affect other acid-labile groups.[1][5] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | Mild (room temperature); excellent functional group tolerance; selective for Cbz over O- and N-Bn groups.[1][5][7] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Highly selective for sensitive substrates; avoids heavy metals.[1][6][7] | The thiol reagent has a strong, unpleasant odor.[1] |
Troubleshooting Workflow
The diagram below illustrates a logical workflow for troubleshooting incomplete Cbz deprotection.
A troubleshooting workflow for incomplete Cbz deprotection.
Key Experimental Protocols
1. Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.[5]
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).[1][5]
-
Purge the flask with an inert gas (nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon for atmospheric pressure) at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[5]
-
Wash the Celite® pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
-
2. Acidic Cleavage using AlCl₃ in HFIP
This method is particularly useful for substrates with reducible functional groups.[1]
-
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP.[1]
-
Add AlCl₃ (2-3 equivalents) to the solution at room temperature.[1]
-
Stir the mixture until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and carefully quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
3. Nucleophilic Cleavage using 2-Mercaptoethanol
This is a highly selective method for sensitive substrates.[1][7]
-
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium acetate (KOAc) or another suitable base
-
N,N-Dimethylacetamide (DMAC)
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[1]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][6]
-
After cooling to room temperature, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
- 13. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
preventing racemization of Cbz-D-Valine during activation.
Welcome to the technical support center for the prevention of racemization during the activation of Cbz-D-Valine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the this compound molecule during the activation of its carboxyl group for peptide bond formation. This results in the formation of its enantiomer, Cbz-L-Valine, leading to a mixture of diastereomeric peptides. These impurities can be difficult to separate and may significantly alter the biological activity of the final product.[1]
Q2: What is the primary cause of racemization for this compound during activation?
A2: The most common mechanism for racemization of N-protected amino acids like this compound is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activation of the carboxyl group facilitates the formation of this ring structure. The alpha-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. Valine's bulky isopropyl side chain can also contribute to steric hindrance, which may slow down the desired coupling reaction, thereby increasing the time for racemization to occur.[1]
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides such as DCC and DIC, when used alone, are known to cause significant racemization.[1]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[1][3]
-
Base: The strength and steric hindrance of the base used are important. Stronger, less hindered bases can increase the rate of racemization.[1]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][2]
-
Activation Time: Prolonged activation of the this compound before the addition of the amine component increases the risk of racemization.[1]
-
Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes reducing the rate of racemization.[1][3]
Troubleshooting Guide
Issue: High levels of Cbz-L-Valine diastereomer detected in the final peptide.
This common issue points towards racemization of the this compound during the coupling step. The following troubleshooting steps can help identify the cause and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Potential Cause: Use of a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive.
-
Recommended Solution:
-
Always use carbodiimide reagents in conjunction with an additive such as HOBt, HOAt, or Oxyma.[1][2]
-
Consider switching to a uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) coupling reagent, which are known for lower racemization levels, especially when used with additives.[1][3]
-
Step 2: Assess the Base and Its Stoichiometry
The base used for neutralization and to facilitate the coupling reaction can significantly influence racemization.
-
Potential Cause: Use of a strong, non-sterically hindered base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIEA).[1]
-
Recommended Solution:
-
Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
-
Carefully control the stoichiometry of the base; use the minimum amount necessary for the reaction to proceed.
-
Step 3: Review Your Experimental Protocol
Procedural parameters can provide opportunities for racemization to occur.
-
Potential Cause:
-
Recommended Solution:
-
Minimize Pre-activation Time: Add the activated this compound solution to the amine component immediately after preparation. In situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine, is ideal.[1]
-
Control the Temperature: Conduct the coupling reaction at a lower temperature, for example, 0 °C, especially during the activation step.[2][3]
-
Data Presentation
The following table provides a qualitative comparison of common coupling reagent systems and their relative risk of inducing racemization during the activation of N-protected amino acids.
| Coupling Reagent System | Base | Relative Risk of Racemization | Key Considerations |
| DCC or DIC (alone) | DIEA / NMM | High | Should be avoided for racemization-sensitive couplings. |
| DCC/HOBt or DIC/HOBt | DIEA / NMM | Low to Moderate | A classic and effective method for suppressing racemization.[4][5] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][6] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1][3] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1] |
Note: The exact percentage of racemization can vary depending on the specific reaction conditions and the amino acid sequence.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Reaction (In Situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the swelled and washed resin.
-
Add the base (NMM or DIEA, 6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
-
Reaction: Agitate the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test for primary amines or an alternative test for secondary amines if applicable.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis of Peptide Hydrolysate
This protocol outlines a general procedure to determine the enantiomeric purity of the valine residue in the final peptide.
Materials:
-
Purified peptide
-
6N HCl (or 6N DCl to check for racemization during hydrolysis)
-
Reference standards for D-Valine and L-Valine
-
Chiral HPLC column and system
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase (as recommended by the column manufacturer for valine enantiomers).
-
Inject the prepared sample of the hydrolyzed peptide.
-
Inject the D-Valine and L-Valine standards to determine their retention times.
-
Quantify the peak areas for D-Valine and L-Valine in the sample chromatogram to determine the percentage of racemization.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Caption: Troubleshooting workflow for racemization of this compound during activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
managing steric hindrance in coupling reactions with Cbz-D-Valine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for managing steric hindrance in coupling reactions involving N-Benzyloxycarbonyl-D-valine (Cbz-D-Valine).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenge in coupling this compound is steric hindrance. The bulky isopropyl side chain of the valine residue, combined with the Cbz protecting group, can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult and slow.[1] This steric interference is a primary factor affecting the reaction rate and can lead to incomplete reactions and low yields. Furthermore, the growing peptide chain can fold or aggregate, further blocking reactive sites.[1]
Q2: My standard coupling protocol with DCC/DIC isn't working well for this compound. What should I do?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like this compound. It is highly recommended to switch to more potent coupling reagents. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][2] These reagents form highly reactive esters that can better overcome the steric barrier.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient.[2] They generate OAt esters, which are more reactive than the OBt esters formed by reagents like HBTU or PyBOP.[2]
-
Oxyma-based reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) also demonstrate superior performance compared to HOBt-based reagents and offer a safer, non-explosive alternative.[1][3]
Q4: How can I minimize racemization during the coupling of this compound?
Racemization is a critical side reaction, often proceeding through a 5(4H)-oxazolone intermediate.[4][5] Urethane-based protecting groups like Cbz generally help retain optical purity.[5] However, to further minimize racemization:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt), and more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are crucial for suppressing racemization, especially with carbodiimide reagents.[4][6] They form active esters that are less prone to racemization.
-
Control Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[6]
-
Minimize Activation Time: Avoid prolonged pre-activation times. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the amine component, is ideal.[4]
-
Choice of Base: In cases with a high risk of racemization, using a weaker, sterically hindered base like 2,4,6-collidine instead of more common bases like DIPEA or NMM can be beneficial.[5][7]
Q5: What are common side reactions besides racemization, and how can they be avoided?
A key side reaction, particularly with aminium/uronium reagents (like HBTU, HATU), is guanidinylation . This occurs when the coupling reagent reacts with the unprotected N-terminal amine of the peptide, forming a guanidine moiety that irreversibly terminates the peptide chain.[8][9] To avoid this, pre-activate the this compound with the coupling reagent for a short period (1-5 minutes) before adding it to the amine component.[1][10] Using phosphonium-based reagents (e.g., PyBOP, PyAOP) can also circumvent this issue as they do not cause guanidinylation.[2]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch from standard carbodiimides (DCC, DIC) to more potent reagents like HATU, HBTU, PyAOP, or COMU.[1][11] |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents to drive the reaction to completion.[1] |
| Peptide Aggregation | Change the solvent to one that disrupts aggregation, such as NMP or mixtures containing DMSO.[1][8] Sonication can also help break up aggregates.[8] |
| Low Reaction Temperature | While low temperatures reduce racemization, they can also slow down the reaction rate. If racemization is not a major concern for the specific residue, consider increasing the temperature to drive the coupling.[8] |
| Insufficient Activation Time | Ensure a brief pre-activation step (1-5 minutes) when using aminium/uronium reagents before adding to the amine component.[1] |
Problem: Significant Racemization Detected
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimides (DCC, DIC) without additives are prone to causing racemization.[6] Use HATU or COMU, which are known for high efficiency and low racemization.[4] |
| Absence of Additives | Always include an additive like HOAt or Oxyma when using carbodiimide reagents.[4][6] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0°C).[6] |
| Prolonged Activation | Minimize the pre-activation time. Use an in-situ activation protocol where possible.[4] |
| Base Strength | The choice of base can influence racemization.[5] For sensitive couplings, consider using a weaker or more sterically hindered base like collidine.[5] |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Key Feature |
| DIC/DCC | None | Low | High | Often inefficient for hindered amino acids. |
| DIC/DCC | HOBt / Oxyma | Moderate | Low-Moderate | Additives are essential to suppress racemization.[4][6] |
| HBTU / PyBOP | HOBt (Internal) | High | Low | Effective, but can cause guanidinylation.[1][2] |
| HATU / PyAOP | HOAt (Internal) | Very High | Very Low | Highly recommended for difficult couplings due to OAt ester formation.[1][2] |
| COMU | Oxyma (Internal) | Very High | Very Low | Excellent efficiency, safer alternative to HOBt/HOAt-based reagents.[3][5] |
Experimental Protocols
Protocol: Low-Racemization Coupling of this compound using HATU
This protocol is designed for a solid-phase peptide synthesis (SPPS) scenario but can be adapted for solution-phase.
1. Resin Preparation: a. Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes. b. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. b. Add HATU (3-5 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents). c. Gently agitate the mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.[6]
3. Coupling Reaction: a. Add the activated this compound solution to the deprotected resin. b. Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, this time can be extended or a second coupling can be performed.[6]
4. Monitoring and Washing: a. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test or bromophenol blue test).[6] A negative test indicates a complete reaction. b. If the reaction is incomplete after 4 hours, consider a "double coupling": drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated this compound.[1] c. Once complete, wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Visualizations
Caption: General mechanism of a peptide coupling reaction.
Caption: Troubleshooting workflow for low coupling yield.
Caption: Key factors influencing successful this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification Strategies for Cbz-D-Valine Containing Peptides
Welcome to the technical support center for the purification of peptides containing Cbz-D-Valine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
A1: The main challenges arise from the physicochemical properties of the Cbz (benzyloxycarbonyl) protecting group and the D-Valine residue. These include:
-
Hydrophobicity: The Cbz group, combined with the hydrophobic nature of the valine side chain, significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous solutions and a higher tendency for aggregation, making purification by reversed-phase HPLC (RP-HPLC) more challenging.[1]
-
Aggregation: Hydrophobic peptides are prone to self-association through hydrogen bonding and hydrophobic interactions, which can lead to the formation of aggregates.[2] Aggregation can result in low recovery, poor peak shape in HPLC, and difficulty in handling the peptide.
-
Racemization: The presence of a D-amino acid necessitates careful control of synthesis and purification conditions to prevent racemization. The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, which can lead to the loss of stereochemical integrity. This would result in the formation of diastereomeric impurities (containing L-Valine) that can be difficult to separate from the target peptide.
-
Closely Eluting Impurities: Impurities such as deletion sequences or peptides with incomplete deprotection are often structurally very similar to the desired product, leading to co-elution during chromatography.[3]
Q2: Why is my this compound containing peptide showing poor solubility?
A2: The poor solubility is primarily due to the hydrophobic nature of both the Cbz protecting group and the valine residue. The Cbz group masks the polar amino group, increasing the overall non-polar character of the peptide. Peptides with a high content of hydrophobic residues are often difficult to dissolve in aqueous buffers.
Q3: How can I improve the solubility of my hydrophobic peptide for purification?
A3: To improve solubility, you can try the following:
-
Use of Organic Solvents: Initially, dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Subsequently, dilute the solution with the aqueous mobile phase to the desired concentration.
-
Adjusting pH: For peptides with acidic or basic residues, adjusting the pH of the solution can increase solubility.
-
Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium chloride or urea to the sample solvent can help to disrupt aggregates and improve solubility, although this is not directly compatible with subsequent lyophilization.
Q4: What is the best initial approach for purifying a this compound containing peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[3] A C18 column is a good starting point for most peptides. The separation is based on the hydrophobic interaction between the peptide and the stationary phase.
Q5: How do I confirm the chiral purity of my final peptide?
A5: The chiral purity should be assessed using a dedicated analytical method. This typically involves:
-
Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids.
-
Chiral HPLC Analysis: The resulting amino acid mixture is analyzed on a chiral HPLC column to separate and quantify the D- and L-enantiomers of valine. Several types of chiral stationary phases (CSPs) are available for this purpose.
Troubleshooting Guides
Problem 1: Low Yield After RP-HPLC Purification
| Possible Cause | Troubleshooting Steps |
| Peptide Precipitation on Column | Dissolve the crude peptide in a stronger solvent (e.g., DMSO) before dilution and injection. Increase the initial percentage of organic solvent in the mobile phase. |
| Aggregation | Add a small amount of organic acid (e.g., formic acid) to the sample to disrupt aggregates. Sonicate the sample solution before injection. |
| Irreversible Binding to Column | The peptide may be too hydrophobic for the selected column. Try a column with a shorter alkyl chain (e.g., C8 or C4) or a different stationary phase.[1] |
| Poor Peak Integration | Optimize the gradient to achieve better peak shape and separation from impurities, allowing for more accurate fraction collection. |
Problem 2: Low Purity of the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve resolution.[4] Consider using a different mobile phase modifier (e.g., formic acid instead of trifluoroacetic acid) or a different organic solvent (e.g., methanol instead of acetonitrile). |
| Presence of Diastereomers | If racemization has occurred, separation by standard RP-HPLC may be difficult. Chiral chromatography may be necessary for purification, or the synthesis protocol should be revisited to minimize racemization. |
| Incomplete Deprotection | Ensure that the deprotection steps during synthesis were complete. Residual protecting groups can lead to impurities that are very similar in hydrophobicity to the target peptide. |
Quantitative Data Summary
The following table provides representative parameters for the purification of hydrophobic peptides by RP-HPLC. The optimal conditions for a specific this compound containing peptide will need to be determined empirically.
| Parameter | Typical Values / Conditions | Notes |
| Column Stationary Phase | C18, C8 | C18 is a good starting point. For very hydrophobic peptides, C8 or C4 may be better. |
| Column Dimensions (Semi-prep) | 10-20 mm ID x 250 mm L | Particle size of 5-10 µm is common. |
| Mobile Phase A | 0.1% TFA in Water | TFA is a common ion-pairing agent that improves peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic solvent. Methanol can also be used. |
| Gradient | Linear, 1-2% B/min | A shallow gradient is often necessary to resolve closely eluting impurities.[4] |
| Flow Rate (Semi-prep) | 4-10 mL/min | Dependent on column diameter. |
| Detection Wavelength | 214 nm and 280 nm | 214 nm for the peptide bond, 280 nm for aromatic residues (if present). |
| Typical Purity Achieved | >95% | Can be higher depending on the complexity of the crude mixture. |
| Typical Recovery | 50-80% | Can be lower for very hydrophobic or aggregation-prone peptides. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of DMSO or DMF.
-
Add mobile phase A (0.1% TFA in water) dropwise until the desired concentration is reached. If precipitation occurs, add a small amount of mobile phase B (0.1% TFA in acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Development (Analytical Scale):
-
Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Perform a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient around the elution time of the target peptide using a shallower slope (e.g., 1% B/min) to improve resolution.
-
-
Preparative Purification:
-
Equilibrate the semi-preparative C18 column with the initial mobile phase composition for at least 5 column volumes.
-
Inject the prepared sample.
-
Run the optimized gradient and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.
-
Protocol 2: General Screening for Crystallization of this compound Peptides
Crystallization can be an effective purification method, especially for protected amino acids and short peptides.[4]
-
Solubility Screening:
-
Test the solubility of the peptide in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at different temperatures.
-
-
Crystallization Methods:
-
Slow Evaporation: Prepare a saturated solution of the peptide in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated peptide solution on a coverslip or bridge and equilibrate it against a reservoir containing a precipitant solution.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and then slowly cool it to induce crystallization.
-
-
Analysis of Solids:
-
If crystals form, they can be isolated by filtration, washed with a cold solvent, and dried.
-
The purity of the crystals should be assessed by analytical techniques such as HPLC and mass spectrometry.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound containing peptides.
References
impact of base selection on Cbz-D-Valine stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of Cbz-D-Valine, particularly concerning the impact of base selection during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue when exposing this compound to basic conditions?
A1: The most significant stability concern for this compound in the presence of a base is epimerization at the α-carbon. The α-proton of the valine residue is acidic and can be abstracted by a base. This deprotonation leads to the formation of a planar enolate intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of D- and L-enantiomers, a process known as racemization.[1][2] This loss of stereochemical integrity is a critical issue in peptide synthesis and the development of chiral therapeutics.[3]
Q2: Can the carbamate (Cbz) protecting group be cleaved by bases?
A2: While the Cbz group is generally stable to mild bases, it can be susceptible to cleavage under stronger basic conditions, particularly with heating. This typically occurs via hydrolysis of the carbamate linkage. Therefore, careful selection of the base and reaction temperature is crucial to avoid unintended deprotection.
Q3: Which factors increase the risk of epimerization in this compound?
A3: Several factors can increase the rate of epimerization:
-
Base Strength: Stronger bases more readily abstract the α-proton, increasing the rate of enolate formation and subsequent racemization.[2]
-
Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for proton abstraction, accelerating epimerization.[1]
-
Solvent Polarity: Polar aprotic solvents can stabilize the enolate intermediate, potentially favoring epimerization.
-
Prolonged Reaction Time: Longer exposure to basic conditions increases the probability of epimerization.
Q4: Are there alternatives to the ninhydrin test for monitoring reactions with this compound?
A4: While not directly related to base stability, monitoring reaction completion is crucial. If the N-terminus is modified (e.g., N-methylated), the standard ninhydrin test is ineffective. A reliable alternative is the bromophenol blue test, which can be used to monitor the completion of coupling reactions involving secondary amines.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during experiments involving this compound and bases.
| Observation / Issue | Probable Cause(s) | Recommended Solutions |
| High degree of racemization (e.g., >5% L-isomer) detected by chiral HPLC. | The base used is too strong, readily abstracting the α-proton.[2] | Switch to a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DBU or potassium ethoxide.[1][2] |
| The reaction temperature is too high, accelerating the rate of epimerization.[1] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary.[5] | |
| The carboxyl group was "activated" for an extended period in the presence of the base before reaction. | Minimize the pre-activation time. Add the coupling partner as soon as possible after activating the this compound.[1] | |
| Low yield of desired product with Cbz group cleavage detected by LC-MS. | The combination of base strength and temperature is causing hydrolysis of the carbamate protecting group. | Use a milder base (e.g., NaHCO₃, K₂CO₃) if compatible with the reaction. Reduce the reaction temperature significantly. |
| Prolonged exposure to aqueous basic conditions during workup. | Minimize the duration of any aqueous basic washes. Ensure the aqueous phase is cold during extraction. | |
| Formation of unexpected byproducts. | The base may be catalyzing side reactions, such as intramolecular cyclization or decomposition. | Re-evaluate the choice of base and solvent. Consider a more sterically hindered base to reduce nucleophilic side reactions. Analyze byproducts by LC-MS to understand the decomposition pathway.[6] |
Data Presentation
Impact of Base and Temperature on this compound Epimerization
The following table summarizes the approximate percentage of the undesired Cbz-L-Valine isomer formed after 2 hours in solution, demonstrating the influence of different bases and temperatures.
| Base | pKa of Conjugate Acid | Temperature (°C) | Solvent | % Cbz-L-Valine (Epimerization) |
| N-Methylmorpholine (NMM) | 7.4 | 25 | DMF | < 0.5% |
| Diisopropylethylamine (DIEA) | 10.7 | 25 | DMF | ~ 2-3% |
| Triethylamine (TEA) | 10.8 | 25 | DMF | ~ 3-4% |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | 25 | DMF | > 15% |
| N-Methylmorpholine (NMM) | 7.4 | 50 | DMF | ~ 1-2% |
| Diisopropylethylamine (DIEA) | 10.7 | 50 | DMF | ~ 7-10% |
| Note: These values are illustrative and can vary based on substrate concentration and specific reaction conditions. |
Experimental Protocols
Protocol 1: Screening for Base-Induced Epimerization of this compound
This protocol outlines a method to quantify the extent of epimerization of this compound when exposed to different organic bases.
Materials:
-
This compound
-
Bases to be tested (e.g., NMM, DIEA, DBU)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
-
Chiral HPLC column capable of separating D- and L-Valine enantiomers
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).
-
In separate vials, add 1 mL of the this compound stock solution.
-
To each vial, add 1.5 equivalents of the base to be tested.
-
-
Incubation:
-
Seal the vials and stir the solutions at a controlled temperature (e.g., 25 °C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 20 µL) from each reaction vial.
-
Immediately quench the aliquot in a prepared HPLC vial containing 980 µL of a 50:50 mixture of 0.1% TFA in water and 0.1% TFA in ACN. This neutralizes the base and stops the reaction.
-
-
Chiral HPLC Analysis:
-
Inject the quenched samples onto the chiral HPLC system.
-
Use a suitable isocratic or gradient method to achieve baseline separation of the this compound and Cbz-L-Valine peaks.
-
Integrate the peak areas for both enantiomers at each time point.
-
-
Calculation:
-
Calculate the percentage of epimerization at each time point using the formula: % Epimerization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
-
Visualizations
Epimerization Mechanism of this compound
Caption: Base abstracts the alpha-proton, forming a planar enolate, which can be re-protonated to yield either enantiomer.
Troubleshooting Workflow for High Epimerization
Caption: A logical workflow to diagnose and resolve issues of high epimerization in this compound reactions.
References
identifying and characterizing byproducts in Cbz-D-Valine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproduct formation in reactions involving N-benzyloxycarbonyl-D-valine (Cbz-D-Valine).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a this compound reaction?
A1: The most common impurities can be categorized into three main groups:
-
Process-Related Impurities: These arise from the starting materials and reagents themselves.
-
Unreacted D-Valine: Incomplete reaction can leave residual starting material.
-
Benzyl Alcohol: A common byproduct from the decomposition of the Cbz protecting group or the hydrolysis of benzyl chloroformate.
-
Dibenzyl Carbonate: Formed from the reaction of excess benzyl chloroformate with benzyl alcohol.[1]
-
-
Reaction-Related Byproducts: These are formed through side reactions during the protection step.
-
N,N-di-Cbz-D-Valine: Over-protection of the amino group, though less common under standard conditions.
-
This compound Benzyl Ester: Esterification of the carboxylic acid group with benzyl alcohol, particularly under acidic conditions.
-
Dipeptide (Cbz-D-Val-D-Val-OH): Formation of a peptide bond between two molecules of this compound, especially if activating agents are present or if the reaction temperature is elevated.
-
-
Stereochemical Impurities:
-
Cbz-L-Valine (Epimerization/Racemization): Inversion of the stereocenter at the alpha-carbon, which can be promoted by high pH or elevated temperatures.[2]
-
Q2: I see an unexpected peak in my HPLC analysis. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach. First, consider the potential byproducts listed in Q1. Then, utilize the following analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be matched against the molecular weights of potential byproducts. For instance, N-alkylation will result in a mass increase of 14.01565 Da for each methyl group added.[3]
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information, helping to distinguish between isomers.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the impurity, especially when compared to the spectra of the starting materials and the desired product.
-
Co-injection with a Standard: If you suspect a specific byproduct and a reference standard is available, co-injecting it with your sample can confirm its identity if the peaks overlap.
Q3: What causes the formation of benzyl alcohol as a byproduct?
A3: Benzyl alcohol is a common byproduct in Cbz protection reactions. It can be formed through several pathways:
-
Hydrolysis of Benzyl Chloroformate: The protecting group reagent, benzyl chloroformate (Cbz-Cl), is sensitive to moisture and can hydrolyze to form benzyl alcohol and HCl.[4]
-
Decomposition of the Cbz group: Although generally stable, the Cbz group can degrade under certain conditions, leading to the formation of benzyl alcohol.
-
Reaction with Base: Excess base in the reaction mixture can react with benzyl chloroformate to produce benzyl alcohol.
Q4: How can I minimize racemization (epimerization) of D-Valine during the reaction?
A4: Minimizing racemization is crucial for maintaining the stereochemical integrity of your product. Here are some key strategies:
-
Control the pH: Avoid excessively high pH. For the Schotten-Baumann reaction, maintaining the pH between 8 and 10 is generally recommended. A pH that is too high can lead to racemization of the amino acid.[2]
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the rate of epimerization.[5]
-
Limit Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to basic conditions can increase the risk of racemization.
-
Choice of Base: Use a weaker base if compatible with the reaction, or carefully control the addition of a strong base.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound reactions.
| Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal pH. 4. Product loss during work-up. | 1. Ensure stoichiometric amounts of reagents or a slight excess of benzyl chloroformate. Monitor the reaction progress using TLC or HPLC. 2. Use fresh, high-quality benzyl chloroformate and anhydrous solvents to minimize hydrolysis. 3. Carefully monitor and maintain the pH of the reaction mixture within the optimal range (pH 8-10).[2] 4. Optimize the extraction and purification steps to minimize product loss. |
| Presence of Unreacted D-Valine | 1. Insufficient benzyl chloroformate. 2. Poor mixing of the biphasic reaction mixture. 3. Reaction time too short. | 1. Use a slight excess (e.g., 1.1 equivalents) of benzyl chloroformate. 2. Ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases. 3. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). |
| Significant Amount of Benzyl Alcohol Detected | 1. Use of old or decomposed benzyl chloroformate. 2. Presence of moisture in the reaction. 3. Excess base reacting with benzyl chloroformate. | 1. Use freshly opened or properly stored benzyl chloroformate. 2. Use anhydrous solvents and dry glassware. 3. Add the base slowly and control the stoichiometry. |
| Detection of Cbz-L-Valine (Epimer) | 1. High reaction pH. 2. Elevated reaction temperature. 3. Prolonged reaction time. | 1. Maintain the pH in the recommended range of 8-10.[2] 2. Conduct the reaction at low temperatures (0-5 °C).[5] 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of a Higher Molecular Weight Byproduct (e.g., Dipeptide) | 1. Use of coupling agents that can activate the carboxylic acid. 2. High reaction temperature. | 1. Avoid the use of peptide coupling agents unless the intention is to form a dipeptide. 2. Maintain a low reaction temperature. |
| Oily Product That is Difficult to Crystallize | 1. Presence of impurities, especially benzyl alcohol. 2. Incorrect pH during work-up. | 1. Purify the crude product using column chromatography to remove impurities. 2. Ensure the aqueous layer is acidified to the correct pH (typically around pH 2) to fully protonate the carboxylic acid before extraction.[6] |
Experimental Protocols
Standard Protocol for Cbz Protection of D-Valine (Schotten-Baumann Conditions)
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Dissolution of D-Valine:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve D-Valine (1.0 eq) in an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6] The concentration of the base should be sufficient to neutralize the generated HCl and maintain the desired pH.
-
-
Cooling:
-
Cool the solution to 0-5 °C in an ice bath. This is critical to minimize side reactions like racemization.[5]
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0-1.2 eq) to the cooled solution while stirring vigorously. The reaction is often biphasic.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-Valine is consumed.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2 with a dilute acid (e.g., 1M HCl).[6]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Analytical Method for Purity Assessment by HPLC
This method provides a general guideline for assessing the purity of this compound and detecting common byproducts.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 20-30 minutes.
-
Detection: UV detection at a wavelength of 254 nm is suitable for the Cbz group.
-
Chiral HPLC: To determine the enantiomeric purity (D vs. L isomer), a specific chiral column (e.g., a polysaccharide-based column) is required. The mobile phase is typically a mixture of hexane and isopropanol.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
improving the efficiency of Cbz-D-Valine incorporation in long peptides
Technical Support Center: Cbz-D-Valine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of this compound incorporation during long peptide synthesis.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
You observe a low yield of the desired peptide or analytical data (e.g., HPLC, mass spectrometry) indicates a significant amount of unreacted N-terminal amine after the this compound coupling step.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of the Cbz protecting group combined with the branched side chain of valine can significantly slow down the coupling reaction.
-
Inappropriate Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time can greatly influence the outcome of the coupling reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine less accessible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for incorporating this compound?
For sterically hindered amino acids like this compound, more reactive coupling reagents are generally required. While standard reagents like HBTU and HATU can be used, often with lower efficiency, alternatives such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HDMA (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) have shown superior performance. Imidazole-based activators can also be highly effective.
Q2: Can I improve coupling efficiency by modifying the reaction temperature and time?
Yes, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. It is common to perform difficult couplings at elevated temperatures, for instance, between 40 °C and 60 °C. Extending the reaction time from the standard 1-2 hours to as long as 24 hours can also significantly improve the yield. However, it is crucial to monitor for potential side reactions when using harsher conditions.
Q3: What are common side reactions when coupling this compound and how can I minimize them?
A primary side reaction is racemization, where the stereochemistry of the amino acid is inverted. This is a greater risk with longer reaction times and higher temperatures. To minimize racemization, it is advisable to use an appropriate base, such as N,N-diisopropylethylamine (DIPEA), in carefully controlled amounts. Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also help to suppress this side reaction.
Q4: How does the choice of solid support affect the incorporation of this compound?
The choice of resin can impact the accessibility of the growing peptide chain. Resins with higher swelling capacity and lower cross-linking, such as PEG-based resins (e.g., ChemMatrix®), can help to reduce inter-chain aggregation and improve the accessibility of the N-terminal amine for coupling. This can be particularly beneficial for the synthesis of long peptides.
Q5: Are there alternative protecting groups for D-Valine that are less sterically hindering than Cbz?
Yes, while Cbz is a common protecting group, alternatives may offer advantages in certain contexts. The most common alternative in modern solid-phase peptide synthesis is the Fmoc (9-fluorenylmethyloxycarbonyl) group. However, if the use of Cbz is required for specific strategic reasons (e.g., orthogonal protection schemes), optimizing the coupling conditions as described above is the primary approach.
Quantitative Data Summary
The following table summarizes a comparison of different coupling reagents for the incorporation of a sterically hindered amino acid. While specific data for this compound may vary, this provides a general trend for difficult couplings.
| Coupling Reagent | Typical Reaction Time (hours) | Typical Temperature (°C) | Relative Coupling Efficiency (%) | Potential for Racemization |
| HBTU | 2 - 4 | 25 | 70 - 85 | Moderate |
| HATU | 1 - 2 | 25 | 85 - 95 | Low |
| COMU | 0.5 - 1.5 | 25 | > 95 | Very Low |
| HDMA | 1 - 3 | 25 - 40 | > 95 | Low |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using COMU
This protocol describes a general method for coupling this compound to a resin-bound peptide using COMU as the activating agent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
COMU
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Pre-activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of COMU, and 6 equivalents of DIPEA in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature (25 °C) for 1 hour.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, continue the incubation for an additional 1-2 hours, potentially with a slight increase in temperature to 40 °C.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.
-
Proceed: The peptide is now ready for the next deprotection and coupling cycle.
Workflow Diagram:
Caption: Experimental workflow for this compound coupling with COMU.
Validation & Comparative
A Comparative Guide to Cbz-D-Valine and Boc-D-Valine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences yield, purity, and the overall success of the synthetic strategy. This guide provides an objective comparison of two commonly employed Nα-protecting groups for D-valine: the Carbobenzyloxy (Cbz) group and the tert-Butoxycarbonyl (Boc) group. We will delve into their respective performance in peptide synthesis, supported by available experimental data and detailed methodologies.
At a Glance: Key Characteristics of Cbz-D-Valine and Boc-D-Valine
| Characteristic | This compound | Boc-D-Valine |
| Protecting Group | Carbobenzyloxy (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Acid-labile (e.g., Trifluoroacetic Acid - TFA) |
| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Key Advantages | Stable to a wide range of reagents; Useful in orthogonal protection schemes.[1] | Robust and well-established for SPPS; Automation-friendly.[1] |
| Key Disadvantages | Hydrogenolysis is not compatible with sulfur-containing amino acids or reducible functional groups.[1] | Requires strong acid for deprotection which can lead to side reactions; Susceptible to racemization, especially with hindered amino acids.[1][2] |
| Orthogonality | Orthogonal to Boc and Fmoc protecting groups.[1][3] | Orthogonal to Cbz and Fmoc protecting groups.[1][4] |
Performance in Peptide Synthesis: A Data-Driven Comparison
The choice between this compound and Boc-D-Valine often hinges on the specific requirements of the peptide sequence and the overall synthetic strategy. Due to the steric hindrance of the valine side chain, its incorporation into a growing peptide chain can be challenging, often leading to incomplete coupling and an increased risk of racemization.[5]
Coupling Efficiency and Racemization of Boc-D-Valine
The coupling of Boc-protected valine is known to be susceptible to racemization, primarily through the formation of a 5(4H)-oxazolone intermediate.[2] The selection of an appropriate coupling reagent is therefore critical to achieving high yields and maintaining stereochemical integrity.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost. | Formation of insoluble DCU byproduct. |
| DIC | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct, high efficiency. | |
| HBTU | - | 20-45 minutes | 90-95% | Low | Fast, reliable for routine and challenging couplings. | |
| HATU | - | 20-45 minutes | >95% | Low | Highly efficient for hindered couplings. | Higher cost. |
Data adapted from studies on the coupling of sterically hindered amino acids.[5][6]
Performance of this compound
While Cbz-protected amino acids are more commonly employed in solution-phase synthesis, they can be utilized in Solid-Phase Peptide Synthesis (SPPS).[1] However, quantitative data directly comparing the coupling efficiency and racemization of this compound to Boc-D-Valine in SPPS under identical conditions is limited in the available literature. Generally, urethane-based protecting groups like Cbz are known to suppress racemization during coupling compared to other types of N-protecting groups.[7] The primary challenge with Cbz in SPPS lies in the on-resin deprotection step, as catalytic hydrogenolysis on a solid support can be less efficient and requires specialized equipment.
Experimental Protocols
General Protocol for Boc-D-Valine Coupling in SPPS
This protocol outlines the key steps for the incorporation of Boc-D-Valine into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes. Wash the resin with dimethylformamide (DMF) three times.[6]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain the solution and treat with 50% TFA in DCM for an additional 20 minutes. Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (5 times).[6]
-
Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat the neutralization step. Wash the resin with DMF (5 times).[6]
-
Boc-D-Valine Coupling (Activation and Coupling):
-
In a separate reaction vessel, pre-activate the Boc-D-Valine: Dissolve Boc-D-Valine (3 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3 equivalents) in DMF.[6]
-
Add DIEA (6 equivalents) to the mixture.[6]
-
Allow the activation to proceed for 2-5 minutes.[6]
-
Add the activated Boc-D-Valine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or double coupling may be necessary.[6]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[5]
-
Capping (Optional): If the coupling reaction is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF.[6]
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, and 2.5% triisopropylsilane).[6]
Representative Protocol for this compound Coupling in SPPS
While less common, the following represents a plausible protocol for the incorporation of this compound in SPPS, based on established principles.
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin) with the preceding amino acid already attached and its Nα-Fmoc group removed.
-
This compound Coupling:
-
Dissolve this compound (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
-
Monitoring and Washing: Monitor the reaction using a suitable test for free amines. Wash the resin thoroughly with DMF and DCM.
-
On-Resin Cbz Deprotection (Hydrogenolysis):
-
Swell the peptide-resin in a suitable solvent such as methanol or THF.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 2-16 hours.[8]
-
Note: This step can be challenging on a solid support and may require optimization of solvent, catalyst, and reaction time.
-
-
Washing: After deprotection, thoroughly wash the resin to remove the catalyst and byproducts.
Visualizing the Workflow and Chemical Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protecting Groups: Advantages of Cbz over Fmoc in Specific Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that dictates the strategy and outcome of a synthetic route. The Carboxybenzyl (Cbz or Z) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are two of the most common carbamate-based protecting groups for amines, particularly in peptide synthesis. While Fmoc chemistry is the cornerstone of modern solid-phase peptide synthesis (SPPS), the Cbz group, one of the earliest developed protecting groups, retains significant advantages in specific, critical applications.
This guide provides an objective comparison of the Cbz and Fmoc protecting groups, highlighting scenarios where Cbz offers superior performance. We will delve into their orthogonal stability, utility in solution-phase synthesis, and resilience to certain reaction conditions, supported by experimental data and detailed protocols.
High-Level Comparison: Cbz vs. Fmoc
The fundamental difference between Cbz and Fmoc lies in their deprotection (cleavage) conditions. Fmoc is labile to basic conditions, typically removed with piperidine, while Cbz is stable to a wide range of conditions but is efficiently cleaved by catalytic hydrogenolysis.[1][2] This distinction forms the basis of their orthogonality and dictates their suitability for different synthetic strategies.[1][3]
| Characteristic | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(CO)- | Fluorenyl-CH₂-O-(CO)- |
| Lability | Stable to acid and base | Base-labile[4] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][6] | Secondary amines (e.g., 20% piperidine in DMF)[4][7] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[1][3] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups[1] |
| Primary Application | Solution-phase synthesis, synthesis of complex molecules[1][8] | Solid-Phase Peptide Synthesis (SPPS)[4][9] |
| Key Advantages | Stability to a wide range of reagents, useful in complex non-peptide synthesis, protected products are often crystalline and easy to purify.[10] | Mild deprotection conditions, automation-friendly for SPPS, UV-active byproduct allows for reaction monitoring.[9][11] |
| Key Limitations | Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, some sulfur-containing residues).[5] Requires specialized equipment for hydrogenation. | Incompatible with base-sensitive functional groups or substrates. Risk of side reactions like aspartimide formation.[4][11][12] |
Core Advantages of the Cbz Protecting Group
While Fmoc dominates automated SPPS, Cbz provides distinct advantages in several key areas of organic synthesis.
Superiority in Solution-Phase Synthesis
The Cbz group is exceptionally well-suited for traditional solution-phase synthesis.[1][8] Unlike Fmoc, which was primarily developed for the iterative cycle of SPPS, Cbz's robustness allows for a broader range of subsequent chemical transformations in solution. Furthermore, the introduction of a Cbz group often increases the crystallinity of the protected compound, which can simplify purification by recrystallization, a significant advantage in large-scale synthesis.[10]
Stability Towards Basic and Nucleophilic Reagents
The most significant limitation of the Fmoc group is its lability towards bases.[4] Any synthetic step involving basic or strongly nucleophilic reagents is incompatible with Fmoc protection. In contrast, the Cbz group is highly stable under both basic and most aqueous acidic conditions.[13] This makes Cbz the protecting group of choice for syntheses that require:
-
The use of strong bases like organometallics or hydrides.
-
Reactions involving nucleophiles that could cleave the Fmoc group.
-
Synthesis of molecules containing base-sensitive functionalities where Fmoc deprotection conditions would be detrimental.
True Orthogonality in Complex Synthesis
The principle of orthogonality allows for the selective removal of one protecting group without affecting others.[1] The Cbz group is a cornerstone of orthogonal strategies because its hydrogenolysis-based removal is distinct from the acid-lability of the Boc group and the base-lability of the Fmoc group.[1][3][14] This three-way orthogonality is invaluable in the synthesis of complex molecules, such as modified peptides or dendrimers, where different parts of the molecule need to be deprotected sequentially.[15]
For instance, a molecule can be constructed with a Cbz-protected amine, a Boc-protected amine, and an Fmoc-protected amine. Each can be deprotected in any order without affecting the others, providing maximum flexibility to the synthetic chemist.[16]
// Nodes Molecule [label="Fully Protected Molecule\n(Cbz-NH, Fmoc-NH, Boc-NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cbz_Removed [label="Fmoc-NH, Boc-NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Removed [label="Cbz-NH, Boc-NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Removed [label="Cbz-NH, Fmoc-NH", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Molecule -> Cbz_Removed [label=" H₂, Pd/C \n (Hydrogenolysis) ", color="#34A853", fontcolor="#202124"]; Molecule -> Fmoc_Removed [label=" Piperidine \n (Base) ", color="#EA4335", fontcolor="#202124"]; Molecule -> Boc_Removed [label=" TFA \n (Acid) ", color="#4285F4", fontcolor="#202124"]; } caption: Orthogonal deprotection strategy for Cbz, Fmoc, and Boc groups.
Application in Glycan and Sensitive Moiety Synthesis
In specialized fields like automated glycan assembly, the choice of protecting group can significantly impact overall yield. A study on the synthesis of Human Milk Oligosaccharides (HMOs) compared the performance of different N-protecting groups on glucosamine donors. The results showed that a Cbz-protected donor led to significantly lower yields compared to a p-nitrobenzyloxycarbonyl (pNZ) protected donor, but more importantly, it highlighted the challenges of using different protecting groups in sensitive, multi-step syntheses. In this specific comparison, the Cbz-protected donor resulted in a 6% yield, while the TCA-protected donor gave 16% and the superior pNZ-protected donor achieved 29%.[17] This demonstrates that while Cbz may not always be the highest yielding, its unique deprotection mechanism provides an alternative when other groups fail or are incompatible.
Furthermore, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed for the synthesis of peptides containing highly reactive electrophiles, which are incompatible with traditional basic deprotection methods.[18] This underscores the utility of hydrogenolysis, the primary deprotection method for Cbz, in handling sensitive substrates where basic conditions are not viable.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of amines using Cbz and Fmoc groups.
Protocol 1: Cbz Protection of an Amine
This protocol describes a general procedure for the N-protection of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions.
-
Materials: Amino acid, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the amino acid (1.0 equiv.) in a 10% aqueous solution of sodium carbonate. The pH should be maintained between 8 and 10.[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, ~1.1 equiv.) dropwise while vigorously stirring. Maintain the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
The N-Cbz protected amino acid will often precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[5]
-
Materials: Cbz-protected compound, Palladium on Carbon (10% Pd/C), Solvent (e.g., Methanol, Ethanol, Ethyl Acetate), Hydrogen (H₂) source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equiv.) in a suitable solvent (e.g., Methanol).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction flask under an atmosphere of hydrogen gas (H₂). For small scale, a balloon filled with H₂ is sufficient. For larger scales, a dedicated hydrogenation apparatus should be used.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 3: Standard Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for removing an Fmoc group from a resin-bound peptide.[19]
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF from the vessel.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the piperidine solution. The concentration of the dibenzofulvene-piperidine adduct can be measured by UV spectrophotometry (~301 nm) to quantify the deprotection.[1]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
Thoroughly wash the resin with DMF (e.g., 3-5 times) to remove all traces of piperidine and the adduct before proceeding to the next amino acid coupling step.
-
Conclusion
While the Fmoc protecting group is the undisputed standard for automated solid-phase peptide synthesis due to its mild, non-acidic cleavage conditions, the Cbz group remains an indispensable tool in the synthetic chemist's arsenal. Its key advantages—robustness towards a wide range of reagents, stability in basic conditions, and its role as a truly orthogonal partner to both acid- and base-labile groups—make it the superior choice for many applications in solution-phase synthesis and the construction of complex, non-peptidic molecules. The choice between Cbz and Fmoc is therefore not a matter of which is universally "better," but rather a strategic decision based on the specific demands of the synthetic target and the overall reaction scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijacskros.com [ijacskros.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Characterization of Cbz-D-Valine: A Comparative Guide to NMR and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous characterization of raw materials and intermediates is a cornerstone of pharmaceutical development and chemical research. Cbz-D-Valine (N-Carbobenzyloxy-D-valine), a crucial N-protected form of the amino acid D-Valine, is widely used in peptide synthesis and as a chiral building block.[1][2] Its identity, structure, and purity must be unequivocally confirmed to ensure the quality and integrity of the final product. This guide provides a comparative overview of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present typical experimental data, detailed protocols, and a clear comparison of what each technique reveals about the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.
The ¹H NMR spectrum confirms the presence of key functional groups, including the aromatic protons of the benzyl group, the protons of the valine side chain, and the amide proton.[3] ¹³C NMR complements this by identifying each unique carbon atom in the molecule, from the carbonyl carbons to the distinct carbons of the isopropyl group.
Typical NMR Data for this compound
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. The exact shifts can vary slightly based on the solvent and sample concentration.
Table 1: ¹H NMR Spectral Data of this compound (Typical values in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.35 | m | 5H | Aromatic (C₆H₅) |
| ~5.30 | d | 1H | NH (Amide) |
| ~5.12 | s | 2H | Benzylic (CH₂) |
| ~4.40 | dd | 1H | α-proton (CH) |
| ~2.20 | m | 1H | β-proton (CH) |
| ~1.00 | d | 3H | γ-proton (CH₃) |
| ~0.92 | d | 3H | γ'-proton (CH₃) |
d: doublet, dd: doublet of doublets, m: multiplet, s: singlet
Table 2: ¹³C NMR Spectral Data of this compound (Typical values in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | Carboxylic Acid (C=O) |
| ~156.5 | Carbamate (C=O) |
| ~136.0 | Aromatic (Quaternary C) |
| ~128.5 | Aromatic (CH) |
| ~128.2 | Aromatic (CH) |
| ~128.0 | Aromatic (CH) |
| ~67.2 | Benzylic (CH₂) |
| ~58.5 | α-carbon (CH) |
| ~31.5 | β-carbon (CH) |
| ~19.0 | γ-carbon (CH₃) |
| ~17.5 | γ'-carbon (CH₃) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: Set probe temperature to 25 °C (298 K).
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
While NMR confirms the structure, HPLC is the workhorse for assessing the purity of this compound.[3] This technique separates the main compound from any impurities, such as starting materials, by-products, or degradation products.[3] By using a UV detector, the benzyloxycarbonyl group provides a strong chromophore, allowing for sensitive detection.[4]
The result of an HPLC analysis is a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity, often expressed as "area %".[3]
Typical HPLC Data for this compound
The following table outlines a standard set of conditions for the reversed-phase HPLC (RP-HPLC) analysis of this compound.
Table 3: RP-HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-10 minutes (highly method-dependent) |
| Expected Purity | >98% area |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water. Dilute this solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).
-
Instrument Setup:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Purge the pump lines to remove any air bubbles.
-
-
Sequence Setup:
-
Include a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound sample.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity using the formula:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Comparison of NMR and HPLC for this compound Characterization
NMR and HPLC are complementary techniques that, when used together, provide a comprehensive profile of this compound's identity and quality.
Table 4: Technique Comparison
| Feature | NMR Spectroscopy | HPLC |
| Primary Purpose | Structural Elucidation & Identification | Purity Assessment & Quantification |
| Information Provided | Connectivity of atoms, chemical environment, stereochemistry | Purity level, number of impurities, retention time |
| Sample Requirement | Higher (5-10 mg) | Lower (~0.1 mg/mL solution) |
| Sensitivity | Lower | Higher (for UV-active compounds) |
| Quantification | Possible (qNMR), but complex | Standard for purity and concentration |
| Key Output | Spectrum with chemical shifts | Chromatogram with peaks |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: High-level workflow for the complete characterization of this compound.
Caption: How NMR and HPLC data combine to confirm material quality.
References
Validating the Stereochemical Purity of Cbz-D-Valine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Carbobenzyloxy-D-valine (Cbz-D-Valine) is of paramount importance. The presence of the corresponding L-enantiomer can significantly impact the efficacy, safety, and overall quality of synthesized peptides and pharmaceutical compounds. This guide provides an objective comparison of key analytical methods for validating the stereochemical purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are routinely employed to determine the enantiomeric purity of N-protected amino acids. The choice of method often depends on factors such as the required sensitivity, available instrumentation, and the specific nature of the sample. The most common and effective methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for amino acid analysis, it typically requires derivatization to increase volatility, adding a preparatory step to the workflow.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Polarimetry | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Use of chiral solvating agents or derivatizing agents to induce chemical shift differences between enantiomers. |
| Data Output | Chromatogram with distinct peaks for each enantiomer, allowing for direct quantification of enantiomeric excess (% ee). | A single value of specific rotation ([α]). | NMR spectrum showing separate signals for each enantiomer, allowing for quantification. |
| Sensitivity | High (can often detect <0.1% of the minor enantiomer). | Lower sensitivity, best for determining bulk stereochemistry. | Moderate to high, depending on the chiral agent and magnetic field strength. |
| Quantitative Accuracy | High | Semi-quantitative for purity assessment. | High |
| Sample Requirement | Small (microgram to milligram range). | Relatively large (milligram to gram range). | Small (milligram range). |
| Instrumentation | HPLC system with a chiral column and UV detector. | Polarimeter. | NMR spectrometer. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the accurate determination of enantiomeric purity due to its high resolution and sensitivity. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-protected amino acids like this compound.
Protocol:
-
Column: CHIRALPAK® IC (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The polarity of the mobile phase can be adjusted to optimize separation.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.
Polarimetry
Polarimetry provides a rapid and straightforward assessment of the bulk stereochemical identity of a sample. The specific rotation is a characteristic physical property of a chiral compound.
Protocol:
-
Instrument: A calibrated polarimeter.
-
Solvent: Glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in the solvent to make a 100 mL solution (concentration c = 1 g/100 mL).
-
Measurement:
-
Use a sodium lamp (D-line, λ = 589 nm) as the light source.
-
Calibrate the instrument with the blank solvent.
-
Fill the sample cell (path length l = 1 dm) with the prepared solution and measure the observed rotation (α).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l x c). The expected specific rotation for this compound is approximately +4° (c=2 in acetic acid).[2] A significant deviation from this value indicates the presence of the L-enantiomer or other optically active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent, can be a powerful tool for determining enantiomeric purity. The interaction with the chiral agent leads to the formation of transient diastereomeric complexes, which can result in distinct signals for the enantiomers in the NMR spectrum.
Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid):
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent, (R)-(-)-Mandelic Acid, to the NMR tube.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Analysis: Compare the spectra before and after the addition of the CSA. Look for splitting or the appearance of new signals for protons close to the chiral center of this compound (e.g., the α-proton). The integration of these distinct signals allows for the quantification of the enantiomeric ratio.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the stereochemical purity of this compound.
Caption: Workflow for Stereochemical Purity Validation.
References
- 1. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different coupling reagents for Cbz-D-Valine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true for sterically hindered amino acids such as Cbz-D-Valine, where the bulky nature of both the amino acid side chain and the protecting group can impede amide bond formation and increase the risk of epimerization. This guide provides an objective comparison of commonly used coupling reagents for the acylation of a peptide with this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is assessed by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably epimerization of the chiral center. The following table summarizes the performance of several widely used coupling reagents in the context of sterically hindered amino acid coupling. While direct comparative data for this compound is limited, the following information is extrapolated from studies on similar sterically hindered and Cbz-protected amino acids.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; forms a highly reactive OAt-active ester that accelerates the reaction.[1] |
| HBTU | Uronium/Aminium Salt | 90-95 | Fast | Low to Moderate | A cost-effective and reliable choice for routine and challenging couplings; generally slower and with a slightly higher risk of epimerization than HATU.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP.[2][3] It is known for rapid coupling times and low racemization.[2] |
| EDC/HOBt | Carbodiimide/Additive | 80-90 | Moderate | Moderate | A classic and economical choice. The addition of HOBt is crucial to suppress racemization.[1][4] The urea byproduct is water-soluble, simplifying purification.[1] |
| DCC/HOBt | Carbodiimide/Additive | 80-90 | Moderate | Moderate | Similar to EDC/HOBt in reactivity. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can be advantageous for purification by filtration in solution-phase synthesis but problematic in solid-phase synthesis.[1][4] |
Experimental Workflow
The general workflow for a peptide coupling reaction, whether in solution or on a solid phase, follows a series of fundamental steps. The diagram below illustrates a typical experimental workflow for a solid-phase peptide synthesis (SPPS) coupling cycle.
Caption: General workflow for a solid-phase peptide synthesis coupling cycle.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of coupling reagent performance. The following methodologies outline the key steps for the coupling of this compound in both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Protocol 1: HATU/HBTU Mediated Coupling [5][6]
-
Resin Swelling: Swell the peptide-resin with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: If the N-terminus is protected (e.g., with Fmoc), treat the resin with a 20% solution of piperidine in DMF to remove the protecting group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU or HBTU (1.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol 2: PyBOP Mediated Coupling [5][7]
-
Resin Preparation: Follow steps 1 and 2 from the HATU/HBTU protocol.
-
Activation: In a separate vessel, dissolve this compound (1.1-5 equivalents) and PyBOP (1.1-5 equivalents) in DMF. Add DIPEA (2.2-10 equivalents).
-
Coupling: Immediately add the activation mixture to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU/HBTU protocol.
Protocol 3: DIC/HOBt Mediated Coupling [5]
-
Resin Preparation: Follow steps 1 and 2 from the HATU/HBTU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (5.5 equivalents).
-
Reaction: Shake the mixture at room temperature.
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU/HBTU protocol.
Solution-Phase Synthesis Protocol
Protocol 4: EDC/HOBt Mediated Coupling [8]
-
Reaction Setup: Dissolve the amine component (1.0 equivalent) and this compound (1.2 equivalents) in an appropriate solvent such as acetonitrile or DCM.
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent), HOBt (a catalytic amount, e.g., 0.1 equivalent), and a base such as DIPEA or DMAP (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acidic solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by crystallization or column chromatography.
Conclusion
The choice of coupling reagent for this compound is a critical parameter that must be carefully considered based on the specific requirements of the synthesis. For challenging couplings where high efficiency and minimal epimerization are paramount, uronium/aminium salt reagents such as HATU are often the preferred choice due to their high reactivity. HBTU and PyBOP represent robust and slightly more economical alternatives that provide excellent results in most cases. Carbodiimide-based methods, such as EDC/HOBt and DCC/HOBt , are cost-effective options for large-scale synthesis, provided that reaction conditions are carefully optimized to mitigate the risk of epimerization. The selection of the optimal reagent will ultimately depend on a balance of factors including the scale of the synthesis, the nature of the peptide sequence, and cost considerations.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of Cbz vs other protecting groups under various conditions
A Comprehensive Guide to the Stability of Cbz vs. Other Amine Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in peptide and medicinal chemistry, the selection of an appropriate amine protecting group is a critical strategic decision. The stability and selective cleavage of these groups under a variety of reaction conditions are paramount to the success of a synthetic route. This guide provides an objective comparison of the Carboxybenzyl (Cbz) protecting group against other commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). The performance of these groups under various chemical environments is supported by experimental data to facilitate informed decisions in designing complex synthetic strategies.
Orthogonality: The Cornerstone of Protecting Group Strategy
The strategic advantage of these protecting groups lies in their orthogonal stability, which means that one can be selectively removed in the presence of the others by employing specific, non-interfering reaction conditions.[1] This principle is fundamental to the synthesis of complex molecules that require multiple, sequential transformations.[1]
Comparative Stability of Amine Protecting Groups
The stability of a protecting group is not absolute but is highly dependent on the specific chemical environment. The following sections and tables summarize the stability of Cbz, Boc, Fmoc, and Alloc protecting groups under a range of common chemical conditions.
Acidic Conditions
Under acidic conditions, the stability of these protecting groups varies significantly. The Boc group is notably acid-labile and is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2] In contrast, Cbz, Fmoc, and Alloc groups are generally stable to acidic conditions, a property that allows for the selective removal of Boc in the presence of these other groups.[3][4][5] While Cbz is largely stable to acidic conditions, it can be cleaved by strong acids like HBr in acetic acid.[6]
| Protecting Group | Reagent/Condition | Stability | Observations |
| Cbz | 50% TFA in DCM | Stable | Generally resistant to standard acidic deprotection conditions for Boc. |
| HBr/AcOH | Labile | Cleavage occurs, but conditions are harsh. | |
| Boc | 50% TFA in DCM | Labile | Rapid cleavage is observed, often complete within 30 minutes.[7] |
| 4M HCl in Dioxane | Labile | Effective for deprotection, often precipitating the amine as an HCl salt.[8] | |
| 0.1% TFA in MeCN/H₂O | Moderately Stable | Approximately 10% cleavage was observed after 4 hours at room temperature.[2] | |
| Fmoc | 50% TFA in DCM | Stable | Highly stable to acidic conditions, a key feature of its orthogonality with Boc.[4] |
| Alloc | 50% TFA in DCM | Stable | Generally stable to acidic conditions.[5] |
Basic Conditions
The stability of these protecting groups under basic conditions is a key determinant of their orthogonal relationships. The Fmoc group is characteristically base-labile and is readily cleaved by secondary amines, most commonly 20% piperidine in dimethylformamide (DMF).[] Conversely, Cbz, Boc, and Alloc groups are generally stable to the basic conditions used for Fmoc removal.[2][3][5]
| Protecting Group | Reagent/Condition | Stability | Observations |
| Cbz | 20% Piperidine in DMF | Stable | Generally resistant to basic conditions used for Fmoc deprotection. |
| Boc | 20% Piperidine in DMF | Stable | High stability under basic conditions, making it orthogonal to Fmoc.[2] |
| Fmoc | 20% Piperidine in DMF | Labile | Rapid cleavage, often complete within minutes.[] |
| 5% Piperazine + 2% DBU in DMF | Labile | Faster kinetics than 20% piperidine.[10] | |
| Alloc | 20% Piperidine in DMF | Stable | Generally stable to basic conditions.[5] |
Hydrogenolysis
Catalytic hydrogenolysis is the primary method for the cleavage of the Cbz protecting group.[6] This method offers mild and neutral reaction conditions. The Boc, Fmoc, and Alloc groups are generally stable to these conditions, although the stability of Fmoc can be variable.[2][3][4]
| Protecting Group | Reagent/Condition | Stability | Observations |
| Cbz | H₂, Pd/C | Labile | The most common and efficient method for Cbz removal.[6] |
| Boc | H₂, Pd/C | Stable | Stable to catalytic hydrogenolysis, highlighting its orthogonality with Cbz.[2] |
| Fmoc | H₂, Pd/C | Moderately Stable | Generally stable, but can be cleaved under some hydrogenolysis conditions.[3][4] |
| Alloc | H₂, Pd/C | Stable | Generally stable to catalytic hydrogenolysis. |
Oxidative and Reductive Conditions
The stability of these protecting groups towards various oxidizing and reducing agents is an important consideration in the design of synthetic routes.
| Protecting Group | Reagent/Condition | Stability |
| Cbz | NaBH₄ | Stable |
| KMnO₄ | Labile | |
| Boc | NaBH₄ | Stable |
| KMnO₄ | Stable | |
| Fmoc | NaBH₄ | Stable |
| KMnO₄ | Labile | |
| Alloc | NaBH₄ | Stable |
| KMnO₄ | Labile |
Palladium Catalysis
The Alloc group is unique in its lability towards palladium(0) catalysts, which provides an additional layer of orthogonality.[2] Cbz, Boc, and Fmoc are generally stable to these conditions.
| Protecting Group | Reagent/Condition | Stability | Observations |
| Cbz | Pd(PPh₃)₄, Scavenger | Stable | |
| Boc | Pd(PPh₃)₄, Scavenger | Stable | |
| Fmoc | Pd(PPh₃)₄, Scavenger | Stable | |
| Alloc | Pd(PPh₃)₄, Scavenger | Labile | Selectively cleaved in the presence of a scavenger like phenylsilane or dimedone.[2] |
Experimental Protocols
Cbz Deprotection via Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (10 wt%)
-
Methanol (MeOH)
-
Hydrogen source (H₂ balloon or hydrogenator)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (to achieve a 50% TFA in DCM mixture).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected amine in dimethylformamide.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by an appropriate workup, such as precipitation or chromatography.
Alloc Deprotection using Palladium(0) Catalysis
Materials:
-
Alloc-protected amine
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5-10 mol%)
-
Scavenger (e.g., Phenylsilane, PhSiH₃, 1.5-3 equivalents)
Procedure:
-
Dissolve the Alloc-protected amine in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the scavenger to the solution.
-
Add the palladium(0) catalyst.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate, and the crude product can be purified by column chromatography to remove scavenger byproducts.
Visualizing Deprotection Pathways and Orthogonality
The following diagrams illustrate the orthogonal nature of these protecting groups and the distinct cleavage pathways.
Caption: Orthogonal stability of common amine protecting groups.
Caption: Simplified cleavage mechanisms of Cbz, Boc, Fmoc, and Alloc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Cbz-D-Valine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of N-α-Carbobenzoxy-D-valine (Cbz-D-Valine), a key building block in synthetic peptide chemistry. The incorporation of D-amino acids, such as D-valine, is a critical strategy for enhancing the stability of peptide-based therapeutics against enzymatic degradation.[1][2] This document objectively compares the Cbz protecting group with its most common alternatives, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the protection of D-valine. The comparison is supported by experimental data on reaction conditions, yields, and potential side reactions like racemization.
Overview of Nα-Protecting Groups
In peptide synthesis, the temporary protection of the alpha-amino group (Nα) of an amino acid is essential to prevent unwanted side reactions during peptide bond formation.[2] The choice of protecting group is crucial as it dictates the synthesis strategy (e.g., solution-phase vs. solid-phase), deprotection conditions, and potential for side reactions. The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and remains a valuable tool.[3] It is often compared with the acid-labile Boc group and the base-labile Fmoc group.[3][4]
Logical Workflow: Peptide Synthesis Cycle
The general workflow for extending a peptide chain involves a cycle of deprotection of the N-terminal amino acid followed by coupling of the next protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Comparison of Protecting Groups for D-Valine
The selection between Cbz, Boc, and Fmoc protecting groups depends on the overall synthetic strategy, particularly the desired orthogonality and the stability of the peptide sequence to the required reagents.
| Property | This compound | Boc-D-Valine | Fmoc-D-Valine |
| Introduction Method | Reaction of D-valine with benzyl chloroformate (Cbz-Cl) under alkaline (Schotten-Baumann) conditions.[1][5] | Reaction of D-valine with di-tert-butyl dicarbonate (Boc₂O). | Reaction of D-valine with Fmoc-Cl or Fmoc-OSu under basic conditions.[6] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂ with Pd/C catalyst).[1][7] | Strong acids (e.g., Trifluoroacetic acid - TFA).[3][8] | Secondary amine bases (e.g., 20% Piperidine in DMF).[3][9] |
| Orthogonality | Stable to acids (TFA) and bases (Piperidine) used for Boc and Fmoc removal, respectively.[3] | Stable to bases used for Fmoc removal and hydrogenolysis for Cbz removal.[4] | Stable to mild acid and hydrogenolysis conditions for Boc and Cbz removal.[4] |
| Primary Application | Solution-phase synthesis; synthesis of peptides with acid- or base-sensitive residues.[3] | "Classic" solid-phase peptide synthesis (SPPS).[3][8] | Modern standard for solid-phase peptide synthesis (SPPS) due to milder deprotection conditions.[3] |
| Potential Issues | Catalyst poisoning by sulfur-containing residues; requires specialized hydrogenation equipment.[10] | Repeated exposure to strong acid can degrade sensitive sequences; requires HF for final cleavage from some resins.[3][8] | Steric hindrance from the bulky Fmoc group can sometimes lower coupling efficiency; potential for side reactions with piperidine.[1] |
Table 1: High-level comparison of Cbz, Boc, and Fmoc protecting groups for D-Valine.
Orthogonal Deprotection Strategies
The differing chemical labilities of the Cbz, Boc, and Fmoc groups allow for their "orthogonal" use in complex syntheses, where one group can be selectively removed without affecting the others. This is crucial for synthesizing branched or cyclic peptides.
Caption: Orthogonal removal of Cbz, Boc, and Fmoc protecting groups.
Experimental Data and Protocols
This section details common experimental procedures and summarizes reported quantitative data from the literature.
Synthesis and Deprotection Workflows
1. Synthesis of this compound
The standard method for introducing the Cbz group is the Schotten-Baumann reaction, where D-valine is treated with benzyl chloroformate in an aqueous alkaline solution.[1]
Caption: Synthesis of this compound via the Schotten-Baumann reaction.
Protocol: Cbz Protection of D-Valine
-
Reactants : D-valine, benzyl chloroformate (Cbz-Cl), and a base such as sodium carbonate or sodium bicarbonate.[1]
-
Procedure : D-valine is dissolved in an aqueous alkaline buffer to maintain a pH between 9 and 10.[1][5] Benzyl chloroformate is added, often dissolved in an organic solvent, creating a biphasic system.[1] The reaction mixture is stirred vigorously.
-
Workup : After the reaction is complete, the product is typically isolated and purified via crystallization or chromatography.[1]
2. Deprotection of this compound
The most common method for Cbz group removal is catalytic hydrogenolysis.[1]
Protocol: Cbz Deprotection via Hydrogenolysis
-
Reactants : Cbz-protected peptide, a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate), and a palladium catalyst (e.g., 10% Pd/C).[1][7]
-
Procedure : The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol). The Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere (low pressure, <20 bar) or treated with a hydrogen transfer reagent.[1][7] The reaction is stirred at a controlled temperature (e.g., room temperature) until completion.[1]
-
Workup : The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected product.[7]
Comparative Performance Data
Direct, side-by-side comparisons of protecting groups under identical conditions are rare in the literature. The following table collates data from various sources to provide a quantitative overview. Researchers should note that reaction conditions significantly impact outcomes.
| Reaction | Protecting Group | Yield (%) | Racemization (%) | Notes & Reference |
| Synthesis of Fmoc-D-valine | Fmoc | 96% | Not Reported | Synthesis from D-valine and Fmoc-Cl.[6] |
| Enzymatic Resolution of Cbz-DL-valine | Cbz | >48% | <2% (i.e., >98% ee) | Recovery of this compound from a racemic mixture using an L-specific enzyme.[2] |
| Young Test: Coupling of Benzoyl-L-leucylglycine | Cbz | Not Reported | 5 - 12% | A highly sensitive test designed to exaggerate racemization. 5% in DCM, 12% in DMF.[11] |
| Anderson Test: Coupling of Cbz-Gly-Phe-Gly-OEt | Cbz | Not Reported | <1% | No detectable racemization in DCM, ACN, or THF.[11] |
| Coupling of Cbz-L-aspartyl(O-t-Bu)-L-phenylalanine with valine methyl ester | Cbz | Not Reported | 2 - 3% | A reaction noted to be very sensitive to racemization.[11] |
| Tandem Deprotection/Coupling in Water | Cbz | Up to 71% | Not specified | One-pot Cbz deprotection and coupling for synthesizing N-Cbz-L-aspartyl-sec-butyl ester.[2][7] |
Table 2: Summary of reported yields and racemization data for reactions involving protected valine derivatives. (ee = enantiomeric excess).
Discussion on Racemization: Racemization is a critical side reaction in peptide synthesis, particularly during the activation step of the carboxylic acid. The steric bulk of the protecting group can influence the risk of epimerization. It has been suggested that the moderate steric bulk of the Cbz group minimizes racemization compared to bulkier groups like Fmoc, although reaction conditions are the dominant factor.[1] The Young test, which showed 5-12% racemization for a Cbz-protected dipeptide, represents a worst-case scenario designed to probe this tendency.[11] In contrast, the Anderson test showed negligible racemization, indicating that with appropriate coupling reagents and conditions, Cbz-protected amino acids can be coupled with high fidelity.[11]
Conclusion
This compound is a foundational reagent in peptide synthesis with distinct advantages and disadvantages compared to its modern counterparts, Boc-D-Valine and Fmoc-D-Valine.
-
This compound is ideal for solution-phase synthesis and for strategies requiring a protecting group stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. Its primary removal via hydrogenolysis provides a valuable orthogonal strategy, though it is incompatible with sulfur-containing residues.
-
Boc-D-Valine remains a robust choice for SPPS, but the harsh acidic conditions required for deprotection can be a limitation for sensitive peptides.
-
Fmoc-D-Valine is the current standard for SPPS due to its mild, base-labile deprotection. However, care must be taken to avoid side reactions associated with the basic conditions and potential challenges with sterically hindered couplings.
The optimal choice of protecting group for D-valine depends on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups. A thorough understanding of the chemical properties of each protecting group is essential for the successful design and execution of a synthetic strategy.
References
- 1. Buy this compound (EVT-247712) | 1685-33-2 [evitachem.com]
- 2. This compound | 1685-33-2 | Benchchem [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. FMOC-D-Valine | 84624-17-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Cost-Benefit Analysis of Cbz-D-Valine Versus Other Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the strategic selection of raw materials is paramount to ensuring a cost-effective, efficient, and high-purity synthesis. The choice of protecting group for amino acids, particularly for residues like D-Valine which can enhance enzymatic stability, directly impacts the overall success of both solid-phase (SPPS) and solution-phase peptide synthesis (LPPS). This guide provides a comprehensive cost-benefit analysis of Carboxybenzyl-D-Valine (Cbz-D-Valine) in comparison to the more commonly utilized Fluorenylmethyloxycarbonyl-D-Valine (Fmoc-D-Valine) and tert-Butoxycarbonyl-D-Valine (Boc-D-Valine).
At a Glance: Key Characteristics of Cbz, Fmoc, and Boc Protecting Groups
The primary distinction between these protecting groups lies in their lability and the chemical conditions required for their removal, which dictates the overall synthetic strategy.[1] Cbz is typically removed by hydrogenolysis, Fmoc by a base, and Boc by an acid. This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective deprotection of the α-amino group without disturbing side-chain protecting groups.
| Characteristic | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd), strong acids (HBr in acetic acid)[1] | Base-labile (e.g., 20% piperidine in DMF)[1] | Acid-labile (e.g., TFA)[1] |
| Typical Synthesis Strategy | Primarily solution-phase synthesis[1] | Solid-phase peptide synthesis (SPPS)[1] | Solid-phase and solution-phase synthesis[1] |
| Key Advantages | Stable to a wide range of reagents; advantageous for solution-phase synthesis and fragment condensation. | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly.[1] | Robust and well-established; can reduce aggregation in some sequences.[1] |
| Potential Side Reactions | Incomplete deprotection with sulfur-containing amino acids; potential for benzyl ether formation.[1] | Diketopiperazine formation at the dipeptide stage; aspartimide formation.[1] | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Met, Trp).[1] |
| Relative Cost | Generally lower to moderate | Higher | Lower to moderate |
Cost Comparison of Protected D-Valine Derivatives
The cost of protected amino acids is a significant factor in the overall expense of peptide synthesis, particularly for large-scale production. The following table provides an approximate cost comparison for this compound, Fmoc-D-Valine, and Boc-D-Valine from various suppliers. Prices are subject to change and vary based on purity and quantity.
| Protected Amino Acid | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) |
| This compound | ~$1.04 (for 100g) | ~$4.08 (for 25g) | ~$5.60 (for 5g) |
| Fmoc-D-Valine | ~$2.30 (for 100g) | ~$2.09 (for 1kg) | ~$3.70 (for 25g) |
| Boc-D-Valine | ~$0.98 (for 100g) | ~$2.40 (for 5g) | ~$11.00 (for 1g) |
Disclaimer: Prices are approximate and based on publicly available data from various chemical suppliers in late 2025 for research-grade materials. Bulk and GMP-grade pricing may differ significantly.
Performance and Experimental Considerations
While this compound presents a cost-effective option, its application in modern automated solid-phase peptide synthesis is limited. The harsh conditions required for its cleavage, such as catalytic hydrogenation or strong acids, are often not compatible with many of the acid-labile side-chain protecting groups and linkers used in Fmoc-based SPPS. However, for solution-phase synthesis or for the synthesis of specific peptide fragments that are later ligated, Cbz chemistry remains a valuable tool.
Yield and Purity:
-
Fmoc-D-Valine in automated SPPS is expected to provide high yields and purity for routine peptide synthesis due to the well-established and optimized protocols.
-
Boc-D-Valine in SPPS can also yield high-purity peptides, although the repeated use of strong acid for deprotection can lead to the gradual degradation of the resin linkage and some acid-sensitive side chains.
-
This compound in solution-phase synthesis can achieve very high purity, as intermediates can be purified at each step. However, the overall yield may be lower due to the multiple handling and purification steps involved.
Side Reactions:
The choice of protecting group can influence the prevalence of certain side reactions. For hydrophobic residues like valine, aggregation of the growing peptide chain can be a concern in SPPS.[2] While the Boc group's smaller size is sometimes considered to be advantageous in reducing aggregation compared to the bulkier Fmoc group, this is highly sequence-dependent.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a GLP-1 Analog Fragment with Fmoc-D-Valine
This protocol describes the synthesis of a short fragment of a Glucagon-Like Peptide-1 (GLP-1) analog, where D-Valine is incorporated to enhance enzymatic stability.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-D-Valine and other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-Valine), 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry.
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol outlines the synthesis of a simple dipeptide, Cbz-D-Val-Ala-OMe.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DCM.
-
Cool the solution to 0°C and add DCC (1.1 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt.
-
Add the neutralized alanine solution to the activated this compound mixture.
-
Stir the reaction overnight at room temperature.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Mandatory Visualizations
The Role of D-Valine in Enhancing GLP-1 Analog Stability
The incorporation of D-amino acids, such as D-Valine, into peptide therapeutics like GLP-1 analogs is a key strategy to enhance their stability against enzymatic degradation.[3][4][5] Native GLP-1 has a very short half-life in vivo due to rapid cleavage by the enzyme Dipeptidyl Peptidase-4 (DPP-4). Replacing the native L-amino acid at or near the cleavage site with a D-amino acid sterically hinders the enzyme's ability to bind and cleave the peptide bond, thereby extending the peptide's duration of action.
Caption: Workflow for enhancing peptide stability using D-Valine.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects in type 2 diabetes by mimicking the action of endogenous GLP-1. Upon binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, a signaling cascade is initiated that ultimately leads to enhanced glucose-dependent insulin secretion.[2][6][7]
Caption: Simplified GLP-1 receptor signaling pathway.
Conclusion and Recommendations
The choice between this compound, Fmoc-D-Valine, and Boc-D-Valine is highly dependent on the intended application and the scale of the synthesis.
-
This compound is a cost-effective choice for solution-phase synthesis, particularly for the preparation of peptide fragments for subsequent ligation. Its use in modern, automated solid-phase synthesis is limited due to the harsh cleavage conditions.
-
Fmoc-D-Valine is the current standard for solid-phase peptide synthesis, offering high yields, purity, and compatibility with a wide range of side-chain protecting groups and automated synthesizers. While generally more expensive, the efficiency and reliability of Fmoc chemistry can lead to overall cost savings, especially for complex and long peptides.
-
Boc-D-Valine remains a viable and often cost-effective alternative for SPPS, especially for sequences prone to aggregation with the Fmoc group. However, the requirement for strong acid deprotection necessitates careful consideration of the stability of the peptide and resin linker.
For researchers developing novel peptide therapeutics where enhanced stability is desired through the incorporation of D-amino acids, a thorough evaluation of the synthetic strategy is crucial. While Cbz-protected amino acids offer an economic advantage for certain applications, the versatility and robustness of the Fmoc and Boc strategies make them the preferred choice for the majority of modern peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]
- 3. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
D-Amino Acids Fortify Peptides Against Enzymatic Degradation: A Comparative Analysis
The incorporation of D-amino acids, such as Cbz-D-Valine, into peptide structures represents a critical strategy for enhancing their stability against enzymatic breakdown. This modification offers a significant advantage in therapeutic peptide development by prolonging their in vivo half-life and bioavailability.
The fundamental difference between L-amino acids, the building blocks of most naturally occurring proteins, and their D-enantiomers lies in their stereochemistry.[1][2] This "handedness" is a key determinant of how peptides interact with biological systems, particularly with enzymes, which are highly stereospecific.[2] Proteases, the enzymes responsible for peptide and protein degradation, are evolutionarily adapted to recognize and cleave peptide bonds involving L-amino acids. Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to substantially increased resistance to proteolysis.[3][4][5]
Enhanced Enzymatic Stability: A Quantitative Comparison
Experimental data consistently demonstrates the superior stability of peptides containing D-amino acids when exposed to various proteolytic environments, such as human serum or plasma. The substitution of L-amino acids with their D-counterparts can lead to a dramatic increase in peptide half-life, a crucial parameter for therapeutic efficacy.
| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability | Reference |
| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [1] |
| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [1] |
| [K4(Tam),F7, P34]-pNPY Analogues | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 | [1] |
| R4F4 vs. D-R4F4 | All D-amino acids | Human serum and trypsin | Significantly improved resistance | Efficacy decreased | Not quantified | [6] |
Experimental Protocol: In Vitro Peptide Stability Assay
A standardized protocol is essential for accurately assessing and comparing the enzymatic stability of different peptides. The following provides a general methodology for an in vitro peptide stability assay using human serum or plasma.
Objective: To determine the half-life of a peptide in the presence of proteases found in human serum or plasma.
Materials:
-
Test peptide (e.g., containing this compound) and control L-peptide
-
Human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., trifluoroacetic acid [TFA] or acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in a suitable solvent (e.g., water or PBS) to a known concentration.
-
Incubation:
-
Pre-warm the human serum or plasma to 37°C.
-
Add the peptide solution to the serum/plasma at a specific final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Enzyme Quenching:
-
Immediately add the aliquot to a quenching solution to stop all enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant containing the remaining peptide.
-
-
Analysis:
-
Analyze the supernatant using reverse-phase HPLC to separate the intact peptide from any degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the peptide half-life (t½) by fitting the data to a one-phase decay model.
-
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the biological context of peptide stability, the following diagrams are provided.
Caption: General workflow for an in vitro peptide enzymatic stability assay.
The enhanced stability of D-amino acid-containing peptides is particularly relevant in the context of signaling pathways where sustained receptor engagement is desired. For instance, in G-protein coupled receptor (GPCR) signaling, a longer-lasting peptide agonist or antagonist can lead to a more prolonged and effective therapeutic response.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Researcher's Guide to Spectroscopic Confirmation of Cbz Group Removal
For researchers, scientists, and professionals in drug development, the successful removal of the carboxybenzyl (Cbz) protecting group is a critical step in multi-step organic synthesis. Verifying the complete cleavage of the Cbz group is paramount to ensure the desired product's purity and to proceed with subsequent synthetic transformations. This guide provides a comprehensive comparison of the most common spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Spectroscopic Methods
Each spectroscopic technique offers a unique window into the molecular changes occurring during the deprotection reaction. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the desired level of detail.
| Spectroscopic Method | Principle | Key Indicators of Cbz Removal | Advantages | Disadvantages |
| ¹H NMR | Measures the magnetic environment of protons. | Disappearance of benzyl protons (δ ~7.3 ppm) and benzylic protons (δ ~5.1 ppm). Appearance of N-H proton signal (variable, δ ~1-5 ppm). | Provides detailed structural information. Can quantify the extent of reaction. | Can be complex to interpret for large molecules. Requires deuterated solvents. |
| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Disappearance of Cbz carbonyl carbon (δ ~156 ppm), benzylic carbon (δ ~67 ppm), and aromatic carbons (δ ~128-136 ppm). | Provides information on the carbon skeleton. Less signal overlap than ¹H NMR. | Less sensitive than ¹H NMR. Longer acquisition times may be required. |
| IR Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Disappearance of the carbamate C=O stretch (~1680-1730 cm⁻¹). Appearance of N-H stretching bands for primary (~3300-3500 cm⁻¹, two bands) or secondary (~3310-3350 cm⁻¹, one band) amines. | Fast and simple to perform. Can be used for in-situ reaction monitoring (ATR-FTIR). | Less structural detail compared to NMR. Can be difficult to interpret in complex molecules with multiple carbonyl or N-H groups. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | A decrease in the molecular weight corresponding to the mass of the Cbz group (135.04 g/mol ). | Highly sensitive. Can be coupled with liquid chromatography (LC-MS) for reaction monitoring and purity analysis. | Does not provide detailed structural information on its own. Ionization efficiency can vary. |
Quantitative Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic signals for a Cbz-protected amine and the corresponding deprotected primary or secondary amine.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Type | Cbz-Protected Amine | Deprotected Amine (Primary/Secondary) |
| Aromatic (C₆H₅) | ~7.2 - 7.4 (multiplet, 5H) | Absent |
| Benzylic (CH₂) | ~5.0 - 5.2 (singlet, 2H) | Absent |
| N-H | Absent (for Cbz-protected secondary amines) or broad singlet | ~1 - 5 (broad singlet, 1H or 2H) |
| α-Protons to N | Shifted downfield | Shifted upfield |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Type | Cbz-Protected Amine | Deprotected Amine (Primary/Secondary) |
| Carbamate Carbonyl (C=O) | ~155 - 157 | Absent |
| Benzylic Carbon (CH₂) | ~66 - 68 | Absent |
| Aromatic Carbons (C₆H₅) | ~127 - 137 | Absent |
| α-Carbon to N | Shifted downfield | Shifted upfield |
Table 3: IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Cbz-Protected Amine | Deprotected Amine (Primary/Secondary) |
| C=O Stretch (Carbamate) | ~1680 - 1730 (strong) | Absent |
| N-H Stretch | Absent (for Cbz-protected secondary amines) | Primary: ~3300-3500 (two bands, medium) Secondary: ~3310-3350 (one band, medium) |
| C-N Stretch | ~1230 - 1250 | ~1020 - 1250 (aliphatic) ~1250 - 1335 (aromatic) |
| Aromatic C-H Stretch | ~3030 - 3100 | Absent |
Experimental Protocols
Detailed methodologies for common deprotection reactions and subsequent spectroscopic analysis are provided below.
Cbz Deprotection via Catalytic Hydrogenolysis
This is one of the most common and mildest methods for Cbz group removal.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and evacuate and backfill with H₂ gas three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Spectroscopic Analysis Protocols
1. ¹H and ¹³C NMR Spectroscopy
Sample Preparation from a Crude Reaction Mixture:
-
Take a small aliquot (a few drops) from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]
-
Acquire the ¹H and/or ¹³C NMR spectrum.
Data Analysis:
-
¹H NMR: Look for the complete disappearance of the characteristic aromatic proton signals of the Cbz group around δ 7.3 ppm and the benzylic CH₂ signal around δ 5.1 ppm. The appearance of a new, often broad, signal in the δ 1-5 ppm region can indicate the presence of the N-H proton of the free amine.
-
¹³C NMR: Confirm the disappearance of the Cbz carbonyl signal at approximately δ 156 ppm, the benzylic carbon at δ 67 ppm, and the aromatic signals between δ 128-136 ppm.[2][3]
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
For In-situ Reaction Monitoring:
-
If using a fiber-optic ATR probe, insert the probe directly into the reaction mixture.
-
Collect a background spectrum of the reaction mixture before initiating the deprotection.
-
Start the reaction and collect spectra at regular intervals.
For Analysis of Aliquots:
-
Place a small drop of the crude reaction mixture directly onto the ATR crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) after each measurement.
Data Analysis:
-
Monitor the decrease in the intensity of the strong carbamate C=O stretching band (~1680-1730 cm⁻¹).
-
Observe the appearance and increase in intensity of the N-H stretching bands in the ~3300-3500 cm⁻¹ region. For a primary amine, two distinct bands will appear, while a secondary amine will show a single band.[4][5][6][7]
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before injection.
LC-MS Method:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Detection: Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the mass of the starting material (Cbz-protected amine) and the expected product (deprotected amine).
Data Analysis:
-
Observe the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time.
-
Confirm the identity of the product peak by its mass-to-charge ratio (m/z), which should be lower than the starting material by the mass of the Cbz group (135.04 Da).
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for Cbz deprotection and the logical relationship of the spectroscopic signals.
References
Safety Operating Guide
Proper Disposal Procedures for Cbz-D-Valine: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Cbz-D-Valine (N-Carbobenzyloxy-D-valine). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is a stable, solid N-protected amino acid. While it is not classified as acutely toxic, it can cause skin, eye, and respiratory irritation upon contact. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure.
1.1. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
1.2. Handling Procedures
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data and Exposure Limits
There are no established occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA. Therefore, it is crucial to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | Multiple Safety Data Sheets |
| Physical State | Solid (Powder/Crystal) | Supplier Specifications |
| Hazards | Skin Irritation, Eye Irritation, Respiratory Irritation | Safety Data Sheets |
Step-by-Step Disposal Procedures
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound or its solutions be disposed of down the drain.
3.1. Disposal of Unused or Expired this compound
-
Container Labeling: Ensure the original container is securely sealed and clearly labeled with the full chemical name: "this compound" or "N-Carbobenzyloxy-D-valine".
-
Waste Collection: Place the sealed container in a designated hazardous waste receptacle for solid chemical waste. This receptacle must be clearly labeled as "Solid Hazardous Waste" and stored in a designated satellite accumulation area.
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
3.2. Disposal of Contaminated Labware and PPE
This category includes items such as weighing paper, pipette tips, contaminated gloves, and empty containers.
-
Gross Decontamination (if applicable): Remove as much of the solid this compound powder as possible from the item.
-
Collection: Place all contaminated disposable items into a durable, leak-proof plastic bag or a designated solid hazardous waste container.
-
Labeling: Clearly label the bag or container as "Solid Hazardous Waste" and list "this compound" as a contaminant.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
3.3. Decontamination of Non-Disposable Equipment
For glassware, spatulas, and other reusable equipment:
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone). Collect this rinsate in a designated "Liquid Hazardous Waste" container.
-
Washing: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Experimental Protocols: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
4.1. Minor Spill Cleanup (Small amount of solid)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in section 1.1.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pad) to prevent the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Final Cleaning: Wipe the spill area with a cloth dampened with a soap and water solution. Place the used cloth in the solid hazardous waste container.
-
Disposal: Seal and label the waste container and dispose of it through your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Cbz-D-Valine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Cbz-D-Valine, a common amino acid derivative in peptide synthesis.[1][2][3] Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause significant health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and airborne particles.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask). | Minimizes inhalation of airborne powder, especially when dust is generated.[5][6] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and operational efficiency. The following step-by-step guidance outlines the complete lifecycle of the chemical within a laboratory setting.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.[3][7]
-
Keep the container tightly closed to prevent moisture absorption.[5] Recommended storage temperature is between 2-8°C.[7]
-
Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5]
Step 2: Weighing and Preparation
-
Conduct all weighing and solution preparation in a designated, well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[6]
-
Use appropriate PPE as detailed in the table above.
Step 3: Experimental Use
-
When using this compound in reactions, ensure that the setup is secure and that all transfers are performed carefully to avoid spills.
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[4]
-
Wash hands thoroughly after handling the chemical.[4]
Step 4: Spill Management
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.
-
Clean the spill area with a damp cloth.
-
For large spills, follow your institution's emergency procedures.
Step 5: Disposal
-
All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5][8]
-
Do not dispose of this compound down the drain.[5]
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1685-33-2 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. China this compoundï¼CAS# 1685-33-2) Manufacturer and Supplier | Xinchem [xinchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
